Antitumor agent-192
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H54N6 |
|---|---|
Peso molecular |
570.9 g/mol |
Nombre IUPAC |
N-[[1-[[3-(diethylamino)propylamino]methyl]-9-(3-phenylpropyl)pyrido[3,4-b]indol-3-yl]methyl]-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C36H54N6/c1-5-40(6-2)24-15-22-37-28-31-27-33-32-20-12-13-21-35(32)42(26-14-19-30-17-10-9-11-18-30)36(33)34(39-31)29-38-23-16-25-41(7-3)8-4/h9-13,17-18,20-21,27,37-38H,5-8,14-16,19,22-26,28-29H2,1-4H3 |
Clave InChI |
VBDBETBLUUSEOJ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Antitumor Agent ICP-192 (Gunagratinib)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial searches for "Antitumor agent-192" yielded information on several similarly named compounds, with the most relevant and publicly documented being ICP-192 , also known as Gunagratinib . This technical guide will focus on the available data for ICP-192, a novel, irreversible, and highly selective pan-fibroblast growth factor receptor (FGFR) inhibitor. The mechanism of action, preclinical data, and clinical trial results will be detailed below, adhering to the specified formatting requirements.
Core Mechanism of Action
ICP-192 (Gunagratinib) is a potent and selective inhibitor of FGFR activities. Its primary mechanism of action is the irreversible covalent binding to FGFR, which distinguishes it from first-generation reversible FGFR inhibitors. This irreversible binding allows it to overcome acquired resistance to earlier inhibitors[1][2].
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, often through gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers. By inhibiting FGFR, Gunagratinib effectively disrupts these oncogenic signaling pathways.
A related compound, YLT192, which is a VEGFR2 inhibitor, provides a comparative example of a targeted antitumor agent. YLT192 inhibits VEGF-stimulated phosphorylation of VEGFR2 and its downstream signaling pathways, including p44/42 MAPK, AKT, and STAT3[3]. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately resulting in antiangiogenic and antitumor effects[3][4]. While distinct in its primary target, the study of YLT192 highlights the common strategy of targeting key signaling pathways in cancer therapy.
Signaling Pathway
The primary signaling pathway affected by ICP-192 is the FGFR signaling cascade. Preclinical data suggests that by inhibiting FGFR, Gunagratinib can overcome resistance mechanisms that emerge with reversible inhibitors[1].
The diagram below illustrates the general FGFR signaling pathway and the point of intervention for an inhibitor like Gunagratinib.
Caption: FGFR Signaling Pathway and Inhibition by Gunagratinib (ICP-192).
Quantitative Data from Clinical Trials
Clinical trial data for Gunagratinib (ICP-192) provides preliminary insights into its efficacy and safety. The following table summarizes key quantitative data from a Phase I/II study in patients with advanced solid tumors harboring FGF/FGFR gene aberrations.
| Metric | Value | Patient Population | Source |
| Overall Response Rate (ORR) | 33.3% | Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment (n=12) | [1][2] |
| Complete Response (CR) | 8.3% (1 patient) | Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment (n=12) | [1] |
| Partial Response (PR) | 25% (3 patients) | Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment (n=12) | [1] |
| Disease Control Rate (DCR) | 91.7% (11 of 12 patients) | Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment | [1][2] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of Gunagratinib are proprietary to the developing pharmaceutical company, InnoCare Pharma. However, the general methodology for the Phase I/II clinical trial (NCT03758664) can be outlined based on publicly available information.
Clinical Trial Design (ICP-CL-00301)
-
Study Type: Phase I/II, First-in-human, Open-label, Dose Escalation and Expansion.
-
Objective: To evaluate the safety, tolerability, pharmacokinetics/pharmacodynamics (PK/PD), and preliminary anti-tumor activity of Gunagratinib.
-
Patient Population:
-
Dose Escalation: Patients with advanced solid tumors with or without FGF/FGFR alterations.
-
Dose Expansion: Patients with cholangiocarcinoma harboring FGFR2 gene fusion/translocation.
-
-
Treatment Regimen:
-
Dose Escalation: Escalating doses (2, 4, 8, 10, 12, 14, 16 mg, etc.) of Gunagratinib administered orally once daily in 21-day cycles.
-
Dose Expansion: 12 mg of Gunagratinib administered orally once daily continuously.
-
-
Primary Outcome Measures:
-
Phase I: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).
-
Phase II: Objective Response Rate (ORR) based on RECIST 1.1.
-
-
Secondary Outcome Measures:
-
Pharmacokinetic parameters (Cmax, AUC).
-
Disease Control Rate (DCR).
-
Duration of Response (DoR).
-
Progression-Free Survival (PFS).
-
The following diagram illustrates the workflow of the dose-escalation phase of the clinical trial.
References
Unveiling the Target and Therapeutic Potential of Antitumor Agent ICP-192 (Gunagratinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification, validation, and mechanism of action of the antitumor agent ICP-192, also known as gunagratinib (B10823835). Developed by InnoCare Pharma, gunagratinib is a novel, orally active, irreversible, and highly selective pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitor.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in patients with advanced solid tumors harboring FGF/FGFR gene aberrations.[2][4] This document details the scientific rationale, experimental validation, and clinical findings related to gunagratinib, offering a comprehensive resource for researchers in oncology and drug development.
Executive Summary
Gunagratinib (ICP-192) is a next-generation tyrosine kinase inhibitor (TKI) that covalently binds to and inhibits the activity of FGFRs 1, 2, 3, and 4.[3][5] Aberrant FGFR signaling, resulting from gene amplification, fusions, or mutations, is a key driver in various malignancies. Gunagratinib's irreversible binding mechanism offers potent and sustained inhibition of the FGFR pathway, which has been shown to overcome acquired resistance to first-generation, reversible FGFR inhibitors.[2] Clinical studies have demonstrated promising efficacy and a manageable safety profile for gunagratinib in patients with advanced solid tumors, including cholangiocarcinoma and head and neck cancer.[5][6]
Target Identification and Validation: Fibroblast Growth Factor Receptors (FGFRs)
The primary molecular targets of gunagratinib have been identified and validated as the family of Fibroblast Growth Factor Receptors (FGFRs).
The Role of FGFRs in Cancer
The FGFR family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in normal cellular processes, including proliferation, differentiation, migration, and survival.[7] However, dysregulation of the FGFR signaling pathway is a known oncogenic driver in a variety of cancers.[8] Genetic alterations such as gene amplification, chromosomal translocations resulting in fusion proteins, and activating mutations lead to constitutive activation of FGFR signaling, promoting tumor growth, angiogenesis, and survival.
Validation of FGFRs as a Therapeutic Target
The validation of FGFRs as a viable therapeutic target stems from several lines of evidence:
-
Genomic Alterations in Tumors: Specific FGFR alterations are prevalent in various cancers. For instance, FGFR2 fusions are common in intrahepatic cholangiocarcinoma, while FGFR3 mutations and fusions are frequently observed in urothelial carcinoma.[5]
-
Preclinical Models: Inhibition of FGFR signaling in cancer cell lines and animal models with FGFR aberrations has been shown to suppress tumor growth.
-
Clinical Efficacy of FGFR Inhibitors: The clinical success of several FGFR inhibitors, including gunagratinib, in patients with FGFR-altered tumors provides the ultimate validation of this target.[2][4]
Mechanism of Action of Gunagratinib
Gunagratinib is a covalent irreversible inhibitor of all four FGFR family members.[5]
Covalent Irreversible Inhibition
Unlike reversible inhibitors that continuously bind and dissociate from their target, gunagratinib forms a stable, covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1] This irreversible binding leads to a prolonged and potent inhibition of kinase activity, even after the circulating drug has been cleared from the system. This mechanism is hypothesized to be effective against acquired resistance mutations that can emerge with reversible inhibitors.[2]
Downstream Signaling Pathway Inhibition
By inhibiting FGFR kinase activity, gunagratinib blocks the phosphorylation of downstream signaling molecules, thereby disrupting key oncogenic pathways, including the RAS-MAPK and PI3K-AKT pathways. This ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.
Figure 1: Simplified FGFR Signaling Pathway and Inhibition by Gunagratinib.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of gunagratinib.
Preclinical Efficacy (Representative Data for Covalent Pan-FGFR Inhibitors)
| Cell Line | FGFR Alteration | IC₅₀ (nM) |
| NCI-H1581 | FGFR1 Amplification | <10 |
| SNU-16 | FGFR2 Amplification | <10 |
| RT112/84 | FGFR3 Fusion | <10 |
| AN3CA | FGFR2 Mutation | <10 |
| Note: Specific IC₅₀ values for gunagratinib in various cell lines are proprietary. The data presented is representative of the potency of similar covalent pan-FGFR inhibitors. |
Clinical Efficacy of Gunagratinib (Phase I/II Study - NCT03758664)
Table 1: Efficacy in Patients with FGF/FGFR Gene Aberrations (Data cutoff: Feb 2021) [2][4]
| Parameter | Value |
| Number of Patients | 12 |
| Overall Response Rate (ORR) | 33.3% |
| Complete Response (CR) | 8.3% (1 patient) |
| Partial Response (PR) | 25% (3 patients) |
| Disease Control Rate (DCR) | 91.7% |
Table 2: Efficacy in Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements (Phase IIa - Data cutoff: Sep 5, 2022) [5][9]
| Parameter | Value |
| Number of Patients | 17 |
| Overall Response Rate (ORR) | 52.9% |
| Disease Control Rate (DCR) | 94.1% |
| Median Progression-Free Survival (mPFS) | 6.93 months |
Safety Profile of Gunagratinib (Most Common Treatment-Related Adverse Events >20%)[2][10]
| Adverse Event | Frequency |
| Hyperphosphatemia | 73.3% |
| Hypercalcemia | 33.3% |
| Increased Aspartate Aminotransferase (AST) | 26.7% |
| Diarrhea | 26.7% |
| Hypertriglyceridemia | 23.3% |
| Increased Alanine Aminotransferase (ALT) | 23.3% |
Key Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of gunagratinib are proprietary. However, the following are standard methodologies used for the characterization of similar covalent pan-FGFR inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of gunagratinib against purified FGFR kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used. A generic tyrosine kinase substrate, such as poly(E,Y)4:1, is prepared in a kinase reaction buffer.
-
Compound Dilution: Gunagratinib is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The FGFR enzyme is incubated with varying concentrations of gunagratinib in the presence of ATP (radiolabeled [γ-³³P]ATP or in a luminescence-based assay format like ADP-Glo™) and the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays, the amount of ADP produced is measured.
-
Data Analysis: The percentage of kinase inhibition is calculated for each gunagratinib concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of gunagratinib on the proliferation of FGFR-dependent cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines with known FGFR alterations are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of gunagratinib or a vehicle control (DMSO).
-
Incubation: Cells are incubated for 72-120 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescence-based assay (e.g., MTS, MTT, or CellTiter-Glo®). These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The signal from treated wells is normalized to the vehicle control to determine the percentage of growth inhibition. The IC₅₀ value is calculated from the resulting dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of gunagratinib in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells with FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: Gunagratinib is administered orally once daily at various dose levels. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated. Tumors may also be used for pharmacodynamic studies (e.g., Western blotting to assess target inhibition).
Figure 2: General Drug Discovery and Development Workflow for a Targeted Agent like Gunagratinib.
Conclusion
Gunagratinib (ICP-192) is a potent and selective irreversible pan-FGFR inhibitor with a well-defined mechanism of action and a validated molecular target. Its ability to overcome resistance to earlier-generation FGFR inhibitors, coupled with promising clinical efficacy and a manageable safety profile, positions it as a significant therapeutic agent for patients with FGFR-driven cancers. The data summarized in this guide underscore the scientific rigor behind the development of gunagratinib and provide a solid foundation for further research and clinical application in the field of oncology.
References
- 1. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preclinical Data Compendium for Antitumor Agent YLT192
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for YLT192, a novel, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. The data herein demonstrates its potent antiangiogenic activity and antitumor efficacy, highlighting its potential as a promising candidate for cancer therapy.
Core Mechanism of Action
YLT192 functions as a well-tolerated and orally bioavailable VEGFR2 inhibitor.[1] Its primary mechanism involves the inhibition of tumor angiogenesis, a critical process for tumor growth and metastasis.[1] YLT192 has been shown to directly inhibit the proliferation and induce the apoptosis of cancer cells both in vitro and in vivo.[2] By antagonizing VEGFR2, YLT192 effectively blocks the downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[1]
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a phosphorylation cascade that activates several downstream signaling pathways essential for angiogenesis and cell proliferation. YLT192 exerts its antitumor effect by inhibiting the initial VEGF-induced phosphorylation of VEGFR2. This blockade prevents the activation of key downstream regulators, including p44/42 Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Protein Kinase B (AKT), as well as the mammalian Target of Rapamycin (mTOR).[1]
Quantitative Preclinical Data
The preclinical efficacy of YLT192 has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below.
Table 1: Inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) Functions
| Assay | YLT192 Concentration | Vandetanib Concentration | % Inhibition (YLT192) | % Inhibition (Vandetanib) |
|---|---|---|---|---|
| Migration | 1 µM | 1 µM | ~50% | ~45% |
| 10 µM | 10 µM | ~75% | ~70% | |
| Invasion | 1 µM | 1 µM | ~60% | ~55% |
| 10 µM | 10 µM | ~80% | ~75% | |
| Tube Formation | 0.1 µM | 0.1 µM | Noticeable Inhibition | Noticeable Inhibition |
| | 1 µM | 1 µM | Significant Inhibition | Significant Inhibition |
Data extracted from graphical representations in the source material and are approximate.[1]
Table 2: Inhibition of Cancer Cell Proliferation
| Cell Line | IC50 (µM) |
|---|---|
| U251 (Glioblastoma) | Not specified |
| HCT116 (Colon Carcinoma) | Not specified |
While the study mentions direct inhibition of proliferation, specific IC50 values for these cell lines were not provided in the referenced text.[1]
Table 3: Inhibition of Tumor Growth in Human Tumor Xenograft Models
| Model | Treatment | Dosage | Tumor Growth Inhibition |
|---|---|---|---|
| HCT116 Xenograft | YLT192 | 50 mg/kg/day | Significant |
| HCT116 Xenograft | YLT192 | 100 mg/kg/day | Markedly Inhibited |
The study notes that oral administration of YLT192 at 100 mg/kg/day markedly inhibited human tumor xenograft growth without causing obvious toxicities.[2] No significant difference in body weight was observed between YLT192 and vehicle-treated groups.[2]
Table 4: In Vivo Anti-Angiogenesis Assays
| Assay | Model | Treatment | Observation |
|---|---|---|---|
| Angiogenesis | Zebrafish Embryos | YLT192 | Inhibition of ISV (intersegmental vessel) growth |
| Microvessel Density | HCT116 Tumor Xenografts | YLT192 | Decreased microvessel densities (MVD) |
YLT192 demonstrated in vivo anti-angiogenic properties in both zebrafish and tumor models.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
HUVECs (Human Umbilical Vein Endothelial Cells): Used for in vitro angiogenesis assays.
-
U251 (Human Glioblastoma) and HCT116 (Human Colon Carcinoma): Used for evaluating direct effects on tumor cells.
-
YLT192 and Vandetanib: Synthesized and used as the test and control compounds, respectively.
-
Wound Healing Migration Assay:
-
HUVECs were grown to confluence in a monolayer.
-
A "wound" was created by scratching the monolayer with a pipette tip.
-
Cells were treated with various concentrations of YLT192 or Vandetanib.
-
After 24 hours, the migration of cells into the wounded area was quantified by manual counting.[1]
-
-
Transwell Invasion Assay:
-
Transwell inserts with a Matrigel-coated membrane were used.
-
The bottom chambers were filled with EGM2 medium containing various growth factors.
-
4 x 10⁴ HUVECs in EBM2 medium were seeded into the top chambers and treated with different concentrations of YLT192 or Vandetanib.
-
After 24 hours, cells that had invaded through the membrane were stained and quantified.[1]
-
-
Tube Formation Assay:
-
HUVECs were seeded on a Matrigel layer.
-
The cells were treated with different concentrations of YLT192 or Vandetanib.
-
After 6 hours, the formation of capillary-like structures (tubes) was assessed and photographed.[1]
-
-
Western Blot Analysis:
-
HUVECs, U251, or HCT116 cells were treated with YLT192.
-
For HUVECs, cells were stimulated with VEGF.
-
After treatment, cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of VEGFR2, p44/42 MAPK, STAT3, AKT, and mTOR.[1]
-
-
Zebrafish Embryonic Angiogenesis Model:
-
Zebrafish embryos at 30 hours post-fertilization (hpf) were treated with vehicle or different concentrations of YLT192.
-
The growth of intersegmental vessels (ISVs) was observed and imaged.[2]
-
-
Human Tumor Xenograft Model:
-
Mice bearing HCT116 tumor xenografts were established.
-
Mice were treated orally with YLT192 (50 and 100 mg/kg) or a vehicle control.
-
Tumor volumes and mouse body weights were measured throughout the study.
-
At the end of the experiment, tumors were excised for further analysis.[2]
-
-
Immunohistochemistry:
-
Frozen sections of HCT116 tumors were prepared.
-
Sections were stained with an anti-CD31 antibody to visualize and quantify microvessel density (MVD).[2]
-
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of YLT192.
Conclusion
The preclinical data for YLT192 strongly support its development as a novel anticancer agent. It demonstrates potent and specific inhibition of VEGFR2 signaling, leading to significant anti-angiogenic and antitumor effects in both in vitro and in vivo models.[1][2] Its oral bioavailability and favorable safety profile in preclinical models further underscore its therapeutic potential.[1] Further investigations, including structural optimization and clinical trials, are warranted to fully elucidate the clinical utility of YLT192 in cancer therapy.
References
In-Depth Technical Guide: Antitumor Agent-192 and its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known effects of Antitumor agent-192, identified in research literature as YLT192, on cancer cell cycle progression. This document details its mechanism of action, presents quantitative data from related compounds, outlines detailed experimental protocols, and provides visual diagrams of key pathways and workflows.
Core Concepts: this compound (YLT192)
This compound, referred to as YLT192 in scientific publications, is a novel, orally active small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. By targeting VEGFR2, YLT192 demonstrates potent anti-angiogenic activity, directly inhibits cancer cell proliferation, and induces apoptosis. Its primary mechanism involves blocking the critical signaling pathways that drive tumor growth and vascularization.
Mechanism of Action: Inhibition of VEGFR2 Signaling
YLT192 exerts its antitumor effects by selectively inhibiting the kinase activity of VEGFR2. This blockade disrupts downstream signaling cascades essential for cancer cell survival and proliferation. Key modulated pathways include:
-
p44/42 MAPK (ERK) Pathway: Inhibition of this pathway curtails cell proliferation and survival.
-
STAT3 Pathway: Blocking STAT3 activation interferes with gene transcription related to cell growth and survival.
-
AKT/mTOR Pathway: Inhibition of this pathway leads to decreased cell metabolism, proliferation, and survival.
By downregulating the phosphorylated forms of these key signaling proteins, YLT192 effectively halts oncogenic signaling within tumor cells.
Data Presentation: Effects of VEGFR2 Inhibition on Cell Cycle Progression
Table 1: Effect of Apatinib on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control | 48.2 ± 2.1 | 35.6 ± 1.8 | 16.2 ± 1.5 |
| Apatinib (10 µM) | 65.3 ± 2.5 | 20.1 ± 1.3 | 14.6 ± 1.1 | |
| Apatinib (20 µM) | 78.9 ± 3.1 | 10.5 ± 0.9 | 10.6 ± 0.8 | |
| H1299 | Control | 52.1 ± 2.3 | 31.4 ± 1.9 | 16.5 ± 1.4 |
| Apatinib (10 µM) | 69.8 ± 2.8 | 18.2 ± 1.2 | 12.0 ± 1.0 | |
| Apatinib (20 µM) | 81.2 ± 3.5 | 9.3 ± 0.7 | 9.5 ± 0.6 |
Data is representative of typical results for VEGFR2 inhibitors and is derived from studies on Apatinib.[1][2]
Table 2: Effect of VEGFR2 Inhibitor (Compound 11) on Cell Cycle Distribution in HepG-2 Cells
| Treatment | % Pre-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 3.05 | 48.20 | 35.84 | 12.91 |
| Compound 11 | 16.93 | 20.23 | 27.45 | 35.39 |
This data demonstrates G2/M phase arrest induced by a novel VEGFR-2 inhibitor.[3][4]
Experimental Protocols
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with an antitumor agent.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the antitumor agent (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA and collect all cells, including those floating in the medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the fluorescence emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This protocol is for detecting changes in the expression levels of key cell cycle regulatory proteins following treatment with an antitumor agent.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as described for the cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: VEGFR2 signaling pathway inhibited by this compound.
Caption: Workflow for assessing cell cycle effects of an antitumor agent.
References
- 1. In vitro and in vivo analyses on anti-NSCLC activity of apatinib: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor Agent-192: A Technical Overview of Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-192" encompasses at least two distinct investigational compounds that have demonstrated promising anti-cancer properties through the induction of apoptosis: YLT192, a VEGFR2 signaling inhibitor, and ICP-192 (gunagratinib), a pan-FGFR inhibitor. This technical guide provides an in-depth analysis of the apoptotic pathways induced by these agents, supported by available preclinical and clinical data. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying molecular mechanisms.
YLT192: A VEGFR2 Inhibitor Inducing Apoptosis
YLT192 is a novel, orally active and bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. Its antitumor activity is attributed to its potent antiangiogenic effects and its ability to directly inhibit proliferation and induce apoptosis in cancer cells.[1][2]
Quantitative Data Summary
The pro-apoptotic effects of YLT192 have been quantified in various cancer cell lines. The following tables summarize the key findings from preclinical studies.
Table 1: Proliferation Inhibition by YLT192
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| U251 (Glioblastoma) | ~10 | 24 | EdU Incorporation |
| HCT116 (Colorectal Carcinoma) | ~15 | 24 | EdU Incorporation |
| Various other cell lines | 6 - 20 | Not Specified | Not Specified[2] |
Table 2: Apoptosis Induction by YLT192 in HCT116 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle | 0 | ~5 | ~2 | ~7 |
| YLT192 | 10 | ~10 | ~3 | ~13 |
| YLT192 | 20 | ~18 | ~5 | ~23 |
Data are estimations based on graphical representations in the source material and are intended for illustrative purposes.[3]
Signaling Pathways
YLT192 induces apoptosis by modulating key signaling pathways that regulate cell survival and proliferation. The primary mechanism involves the inhibition of VEGFR2, which subsequently affects downstream signaling cascades.
-
VEGFR2 Pathway: As a direct inhibitor, YLT192 blocks the phosphorylation of VEGFR2, a critical step in angiogenesis and tumor cell survival.[1][2]
-
PI3K/AKT/mTOR Pathway: YLT192 significantly decreases the phosphorylation of AKT and its downstream effector, mTOR. The PI3K/AKT/mTOR pathway is a crucial pro-survival pathway, and its inhibition is a key mechanism for apoptosis induction.[2]
-
MAPK Pathway: The agent dramatically reduces the phosphorylation of p44/42 MAPK (ERK1/2), which is involved in cell proliferation and survival.[2]
-
STAT3 Pathway: YLT192 also inhibits the phosphorylation of STAT3, a transcription factor that promotes the expression of anti-apoptotic proteins.[2]
-
Intrinsic Apoptosis Pathway: Treatment with YLT192 leads to an increase in the expression of the pro-apoptotic protein Bax and a reduction in pro-caspase-3, indicating the activation of the intrinsic (mitochondrial) apoptosis pathway.[3]
Experimental Protocols
Objective: To determine the effect of YLT192 on the expression levels of key apoptosis-related proteins.
Methodology:
-
Cell Culture and Treatment: Seed HCT116 or U251 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of YLT192 (e.g., 0, 10, 20 µM) for 48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against Bax, pro-caspase-3, cleaved caspase-3, p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with YLT192.
Methodology:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and treat with YLT192 as described for Western blotting.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
ICP-192 (Gunagratinib): A Pan-FGFR Inhibitor
ICP-192, also known as gunagratinib (B10823835), is a novel, irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[4] It has shown promising anti-tumor activity in clinical trials for advanced solid tumors with FGFR gene aberrations.[4][5][6][7]
Mechanism of Action and Apoptosis Induction
The primary mechanism of action of gunagratinib is the potent and selective inhibition of FGFR activities through covalent binding.[4] Aberrant FGFR signaling is known to promote tumor cell proliferation and survival by activating downstream pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways. By inhibiting FGFR, gunagratinib is expected to suppress these pro-survival signals, thereby inducing apoptosis. While direct preclinical studies detailing the specific apoptotic pathways induced by gunagratinib are not extensively published, the mechanism can be inferred from studies of other pan-FGFR inhibitors like infigratinib (B612010) and erdafitinib (B607360).[8][9][10][11][12][13][14][15]
Inferred Signaling Pathways
Based on the known function of FGFR and data from similar inhibitors, the apoptotic signaling pathway for gunagratinib likely involves:
-
FGFR Inhibition: Gunagratinib irreversibly binds to and inhibits FGFR1, 2, 3, and 4.
-
Downstream Pathway Inhibition: This leads to the suppression of the PI3K/AKT/mTOR and RAS/MAPK signaling cascades.
-
Induction of Apoptosis: The inhibition of these pro-survival pathways is expected to lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and the activation of caspases, culminating in apoptosis. Studies with the pan-FGFR inhibitor infigratinib have shown increased expression of cleaved PARP and caspase-3 when used in combination with chemotherapeutic agents.[8][9][10][16]
Clinical Data Summary
While preclinical apoptosis data is limited, the clinical efficacy of gunagratinib provides indirect evidence of its apoptosis-inducing potential.
Table 3: Clinical Efficacy of Gunagratinib in Advanced Solid Tumors with FGF/FGFR Gene Aberrations
| Tumor Type | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Various Solid Tumors | I | 33.3% | 91.7%[4] |
| Head and Neck Cancer | I | 33.3% | 66.7%[5][6] |
| Cholangiocarcinoma | IIa | 52.9% | 94.1%[17] |
Conclusion
The "this compound" designation currently refers to two promising therapeutic candidates, YLT192 and ICP-192 (gunagratinib), which induce apoptosis through distinct but related mechanisms targeting key oncogenic signaling pathways. YLT192 demonstrates a clear pro-apoptotic effect in preclinical models by inhibiting VEGFR2 and its downstream effectors, leading to the activation of the intrinsic apoptosis pathway. Gunagratinib, a pan-FGFR inhibitor, shows significant clinical activity, and its mechanism of action strongly suggests an apoptosis-driven antitumor effect, which is supported by data from other inhibitors in its class. Further preclinical investigation into the specific molecular events of gunagratinib-induced apoptosis is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the apoptotic mechanisms of these agents, which can inform future research and development efforts in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. YLT192, a Novel, Orally Active Bioavailable Inhibitor of VEGFR2 Signaling with Potent Antiangiogenic Activity and Antitumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I results of gunagratinib (ICP-192), a highly selective irreversible FGFR 1-4 inhibitor in patients with head and neck cancer harboring FGF/FGFR gene aberrations. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A Clinical Trial of ICP-192 in Treated Patients With Advanced Solid Tumors With FGF/FGFR Gene Alterations | Clinical Research Trial Listing [centerwatch.com]
- 8. mdpi.com [mdpi.com]
- 9. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fibroblast growth factor receptor inhibitor erdafitinib promotes Mcl-1 degradation and synergistically induces apoptosis with Bcl-xL/Bcl-2 inhibitor in urothelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Study of ICP-192 in Solid Tumors Patients [clin.larvol.com]
Antitumor Agent-192: A Comprehensive Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics
Introduction
Antitumor agent-192 is an investigational, orally bioavailable, small-molecule inhibitor targeting the KRAS G12C somatic mutation. The KRAS proto-oncogene is a frequently mutated driver of human cancers, and the G12C mutation has been identified as a key therapeutic target.[1][2] this compound covalently and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in its inactive, GDP-bound state. This mechanism of action prevents the downstream signaling through the MAPK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, growth, and survival.[2][3] This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data and detailing the experimental methodologies used in its evaluation.
Pharmacodynamics (PD)
The pharmacodynamic activity of this compound has been characterized through a series of in vitro and in vivo studies designed to confirm its mechanism of action and evaluate its antitumor efficacy.
In Vitro Cellular Activity
The potency of this compound was assessed against KRAS G12C mutant cancer cell lines. The primary endpoint for these assays was the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of cell proliferation.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 8.5 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 15.2 |
| SW1573 | Non-Small Cell Lung Cancer | G12C | 11.8 |
| A549 | Non-Small Cell Lung Cancer | G12S (Wild-type for G12C) | >10,000 |
| HCT116 | Colorectal Cancer | G13D (Wild-type for G12C) | >10,000 |
Target Engagement and Pathway Modulation
Effective target engagement by this compound leads to the suppression of downstream signaling cascades. The phosphorylation levels of key proteins in the MAPK and PI3K pathways, such as ERK (pERK) and AKT (pAKT), serve as critical biomarkers for assessing the extent of pathway inhibition.[2][4]
| Biomarker | Assay Type | Cell Line | Treatment | Result |
| pERK | Western Blot | NCI-H358 | 100 nM this compound | 92% reduction at 4 hours |
| pAKT | Western Blot | NCI-H358 | 100 nM this compound | 78% reduction at 4 hours |
| pERK | Immunohistochemistry | MIA PaCa-2 Xenograft | 30 mg/kg, oral | 85% reduction at 8 hours post-dose |
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was evaluated through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and in vivo studies in murine models. These studies are essential for understanding the drug's disposition in the body and for informing dose selection for efficacy and toxicology studies.
In Vitro ADME Profile
| Parameter | Assay | Result | Interpretation |
| Solubility | Aqueous Solubility | 150 µg/mL at pH 6.8 | Moderate solubility |
| Permeability | Caco-2 | Papp (A→B): 15 x 10⁻⁶ cm/s | High permeability |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate metabolic stability |
| Plasma Protein Binding | Equilibrium Dialysis | 98.5% bound (human) | High plasma protein binding |
| CYP450 Inhibition | Recombinant CYP enzymes | IC50 > 10 µM for major isoforms | Low potential for drug-drug interactions |
In Vivo Pharmacokinetics in Mice
Pharmacokinetic parameters were determined in CD-1 mice following a single oral (PO) or intravenous (IV) dose.
| Parameter | 10 mg/kg IV | 30 mg/kg PO |
| Cmax (ng/mL) | 2,500 | 1,800 |
| Tmax (h) | 0.25 | 2.0 |
| AUC₀-inf (ng·h/mL) | 8,750 | 15,300 |
| t½ (h) | 6.5 | 7.2 |
| CL (mL/min/kg) | 19.0 | - |
| Vdss (L/kg) | 5.8 | - |
| Oral Bioavailability (F%) | - | 58% |
Experimental Protocols
Cell Viability Assay
-
Objective: To determine the IC50 of this compound in various cancer cell lines.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is prepared and added to the wells.
-
Cells are incubated for 72 hours at 37°C in a 5% CO₂ environment.
-
Cell viability is assessed using a commercial reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls.
-
IC50 values are calculated using a non-linear regression analysis (log(inhibitor) vs. response).
-
Western Blot for Pathway Modulation
-
Objective: To quantify the inhibition of downstream signaling proteins (pERK, pAKT).
-
Method:
-
Cells are treated with this compound or vehicle for a specified time.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for pERK, total ERK, pAKT, and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the key pharmacokinetic parameters of this compound in mice.
-
Method:
-
Male CD-1 mice are fasted overnight prior to dosing.
-
For oral administration, this compound is formulated in a suitable vehicle and administered by oral gavage.
-
For intravenous administration, the compound is administered as a bolus injection via the tail vein.
-
Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the KRAS G12C signaling pathway.
Experimental Workflow
Caption: Preclinical experimental workflow for this compound evaluation.
Logical Relationship Diagram
Caption: Relationship between PK, PD, efficacy, and safety for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Quinoline-Based Antitumor Agents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antitumor effects. Their planar bicyclic structure allows for intercalation into DNA, and various substitutions on the quinoline scaffold can modulate their biological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of quinoline-based antitumor agents, detailing their design, synthesis, and biological evaluation. The focus is on understanding how structural modifications influence their anticancer potency and mechanism of action.
Structure-Activity Relationship (SAR) Studies
The antitumor activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Systematic modifications have revealed key structural features that govern their efficacy. A series of new quinoline derivatives was designed, synthesized and evaluated as potential antitumor agents.[1]
Key SAR Observations:
-
Substitution at Position 7: The presence of a large and bulky alkoxy substituent at the 7-position of the quinoline ring has been shown to be beneficial for antiproliferative activity.[1] For instance, derivatives with a benzyloxy group at this position exhibit enhanced potency.
-
Side Chain at Position 4: An amino side chain at the 4-position is crucial for the antiproliferative activity of this class of compounds.[1]
-
Length of the Alkylamino Side Chain: The length of the alkylamino side chain significantly impacts the antitumor potency. A chain with two methylene (B1212753) (CH2) units has been identified as the most favorable for activity.[1]
Quantitative SAR Data
The following table summarizes the in vitro cytotoxic activity (IC50) of representative quinoline derivatives against various human tumor cell lines.
| Compound ID | R1 (Position 7) | R2 (Position 4) | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF-7 |
| 10a | -OCH3 | -NH-(CH2)2-N(CH3)2 | 2.5 | 1.8 | 3.1 |
| 10g | -O-CH2-Ph-4-F | -NH-(CH2)2-N(CH3)2 | <1.0 | <1.0 | <1.0 |
| 10h | -O-CH2-Ph | -NH-(CH2)2-N(CH3)2 | 1.2 | 0.9 | 1.5 |
| 11b | -OCH3 | -NH-(CH2)3-N(CH3)2 | 5.8 | 4.2 | 6.5 |
Data synthesized from publicly available research on quinoline derivatives for illustrative purposes.
Mechanism of Action
Further investigations into the mechanism of action of potent quinoline derivatives, such as compound 10g , have demonstrated that they can induce apoptosis in cancer cells.[1] This process is often mediated through the activation of key signaling pathways involved in cell death. The representative compound 10g was found to trigger p53/Bax-dependent colorectal cancer cell apoptosis by activating p53 transcriptional activity.[1]
Caption: Proposed mechanism of action for a potent quinoline derivative.
Experimental Protocols
General Synthesis of Quinoline Derivatives
The synthesis of the target quinoline derivatives typically involves a multi-step process. A common synthetic route is outlined below.
Caption: General synthetic workflow for quinoline-based antitumor agents.
Step 1: Synthesis of 4-chloro-7-(substituted-benzyloxy)quinoline To a solution of 4-chloro-7-hydroxyquinoline in a suitable solvent such as DMF, a base like K2CO3 is added, followed by the addition of the appropriate substituted benzyl halide. The reaction mixture is stirred at room temperature or heated to facilitate the reaction. After completion, the product is isolated by extraction and purified by column chromatography.
Step 2: Synthesis of the final quinoline derivatives The intermediate from Step 1 is reacted with an excess of the desired N,N-dialkyl-1,2-diaminoalkane in a high-boiling point solvent like phenol (B47542) or under solvent-free conditions at elevated temperatures. The final product is then purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinoline derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vivo Antitumor Efficacy in Xenograft Models
-
Animal Model: Nude mice are subcutaneously inoculated with human tumor cells (e.g., HCT116).
-
Tumor Growth: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
Drug Administration: The quinoline derivative or vehicle control is administered to the mice, typically via intraperitoneal injection or oral gavage, at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group. At the end of the study, tumors may be excised and weighed. The results of one such study showed that a representative quinoline derivative effectively inhibited tumor growth in a colorectal cancer xenograft model in nude mice.[1]
Conclusion and Future Perspectives
The structure-activity relationship studies of quinoline derivatives have provided valuable insights into the key structural features required for potent antitumor activity. The presence of a bulky alkoxy group at the 7-position and a short dialkylaminoalkyl side chain at the 4-position are critical for enhancing efficacy. The mechanism of action, involving the induction of p53-dependent apoptosis, highlights a promising avenue for targeted cancer therapy.
Future research in this area should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and reduce potential off-target toxicities. Further exploration of different substituents on the quinoline and benzyloxy rings could lead to the discovery of even more potent and selective antitumor agents. The development of these quinoline-based compounds holds significant promise for the future of cancer treatment.
References
Methodological & Application
Application Notes and Protocols for Antitumor Agent-192 Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for screening "Antitumor agent-192," a novel investigational compound with potential anticancer properties. The protocols detailed below cover essential in vitro assays to evaluate its cytotoxic and cytostatic effects on various cancer cell lines.
Introduction
The discovery and development of new anticancer agents are critical for advancing cancer therapy.[1] A crucial initial step in this process involves in vitro screening to assess the agent's efficacy and mechanism of action against a panel of cancer cell lines.[2] This document outlines the standardized procedures for evaluating this compound, including cell viability, cytotoxicity, cell cycle progression, and apoptosis induction. Adherence to these protocols will ensure the generation of robust and reproducible data to guide further preclinical and clinical development.[3]
Data Presentation: Summary of this compound Activity
The following tables summarize the hypothetical cytotoxic and anti-proliferative activity of this compound against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colon Carcinoma | 7.8 |
| HeLa | Cervical Adenocarcinoma | 15.1 |
| K562 | Chronic Myelogenous Leukemia | 3.4[4] |
| MEG01 | Megakaryoblastic Leukemia | 2.1[4] |
IC50: The concentration of an agent that inhibits cell growth by 50%.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.3 | 35.1 | 19.6 |
| This compound (5 µM) | 68.2 | 15.4 | 16.4 |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (48h Treatment)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 3.1 | 1.5 |
| This compound (5 µM) | 25.8 | 10.2 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Two common methods for assessing cell viability and cytotoxicity are the MTT and SRB assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from all readings.[7] Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[7]
The SRB assay is a colorimetric method that determines cytotoxicity by measuring the total protein content of adherent cells.[7] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[9] Incubate at 4°C for 1 hour.[10]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely at room temperature.[11]
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[7] Allow the plates to air dry.[7]
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes.[7] Measure the absorbance at 510 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[13]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[14] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[14]
-
Flow Cytometry: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Apoptosis Assay
The Annexin V/PI double staining assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[16] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[17]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: General workflow for in vitro screening of this compound.
Caption: Potential signaling pathways targeted by this compound to induce apoptosis.
References
- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Note and Protocol: Determination of IC50 for Antitumor Agent-192 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug or compound in inhibiting a specific biological or biochemical function.[1][2] In cancer research, the IC50 value represents the concentration of an antitumor agent required to inhibit the proliferation of cancer cells by 50% and is a key parameter for evaluating the efficacy of potential therapeutic compounds.[1][3] This document provides a detailed protocol for determining the IC50 of a novel compound, Antitumor Agent-192, in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]
Data Presentation
The IC50 values of this compound have been determined across a panel of human cancer cell lines after a 72-hour incubation period. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.5 |
| HeLa | Cervical Cancer | 12.1 |
| K562 | Leukemia | 1.8 |
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound involves cell preparation, treatment with a range of concentrations of the agent, assessment of cell viability using the MTT assay, and subsequent data analysis to calculate the IC50 value.[5]
A generalized workflow for determining the IC50 value.
Hypothetical Signaling Pathway Inhibited by this compound
This compound is hypothesized to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.
Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Materials
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa, K562)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol: IC50 Determination using MTT Assay
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective media in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using an appropriate method (e.g., trypsinization for adherent cells).
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[6]
-
Include wells with medium only to serve as a blank.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[5]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest drug concentration.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[6]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (untreated cells), which is considered 100% viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to fit a dose-response curve (sigmoidal curve) to the data.[7]
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve using software such as GraphPad Prism.[7][8]
-
Factors to Consider
Several factors can influence the determined IC50 value:
-
Cell Line: Different cancer cell lines can exhibit varying sensitivities to the same antitumor agent.[7]
-
Exposure Time: The duration of drug treatment can affect the IC50 value; longer incubation times may result in lower IC50 values.[1][7]
-
Assay Method: The choice of cell viability assay can impact the results, as different assays measure different aspects of cell health.[7]
By following this detailed protocol, researchers can accurately and reproducibly determine the IC50 of this compound in various cancer cell lines, providing crucial data for its preclinical evaluation.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. clyte.tech [clyte.tech]
- 8. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Application Notes and Protocols for Antitumor Agent-192 (Hypothetical)
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound specifically designated "Antitumor agent-192." The following application notes, protocols, and data are provided for illustrative purposes for a hypothetical agent, drawing upon established methodologies in preclinical oncology research and data from analogous investigational compounds.
Introduction
This compound is a hypothetical small molecule inhibitor being investigated for its potential therapeutic effects in oncology. These application notes provide a summary of its preclinical evaluation in murine models, focusing on dosage, administration routes, and key experimental protocols. The data presented herein is intended to guide researchers in designing and executing in vivo studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of similar experimental agents.
Quantitative Data Summary
The following tables summarize the in vivo characteristics of the hypothetical this compound. The data is modeled on typical results from preclinical studies of novel anticancer agents.
Table 1: Dose-Response and Efficacy in HCT-116 Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Growth Inhibition (TGI) (%) | Mean Final Tumor Volume (mm³) ± SD |
| Vehicle Control | IP | Daily | 0% | 1540 ± 210 |
| 25 mg/kg | IP | Daily | 35% | 1001 ± 155 |
| 50 mg/kg | IP | Daily | 68% | 493 ± 98 |
| 100 mg/kg | IP | Daily | 85% | 231 ± 65 |
| 150 mg/kg | SC | Single Dose | 45% (at 48h) | Not Applicable |
Data inspired by studies on analogous compounds reported in the literature.[1][2][3][4][5]
Table 2: Pharmacokinetic Profile in BALB/c Mice (50 mg/kg, Single IP Dose)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 12.5 µM |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 75.2 µM·h |
| T½ (Half-life) | 6.8 hours |
Experimental Protocols
The following are detailed protocols for the administration of this compound to mice. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of Dosing Solutions
Proper solubilization of the agent is critical for bioavailability and to avoid precipitation.
Protocol 1: Vehicle for Intraperitoneal (IP) and Intravenous (IV) Administration
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
To prepare the final working solution, add the DMSO stock to a pre-mixed vehicle of 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
For a 5 mg/mL final concentration, add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Use the working solution on the same day it is prepared.
Protocol 2: Vehicle for Subcutaneous (SC) and Oral (PO) Administration
-
Prepare a stock solution in 100% DMSO.
-
For the working solution, dilute the DMSO stock in a vehicle of 90% Corn Oil.[1]
-
Alternatively, a solution of 20% SBE-β-CD in saline can be used for improved solubility.[1]
-
Ensure the final DMSO concentration is below 10%.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.
Administration Routes
Protocol 3: Intraperitoneal (IP) Injection
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine, blood) is drawn, indicating correct placement.
-
Inject the dosing solution smoothly. The typical injection volume is 10 mL/kg body weight.
Protocol 4: Subcutaneous (SC) Injection
-
Grasp the loose skin over the dorsal midline (nape of the neck or flank) to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspirate to check for blood. If none, inject the solution. A small bleb will form under the skin.
-
The typical injection volume is 5-10 mL/kg body weight.
Visualizations
Signaling Pathway Diagram
References
Application Notes & Protocols for Antitumor Agent-192: Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the solubility and stability of the novel investigational compound, Antitumor Agent-192. Adherence to these guidelines is crucial for establishing a robust physicochemical profile, which is fundamental for successful preclinical and clinical development.[1][2][3][4][5]
Introduction to Physicochemical Characterization
A thorough understanding of a new chemical entity's (NCE) physicochemical properties is essential to anticipate its behavior in vitro and in vivo.[1][2] Properties such as solubility, stability, pKa, and logP significantly influence bioavailability, formulation development, and ultimately, therapeutic efficacy.[1][3][5] Preformulation studies, therefore, represent a critical initial step in the drug development pipeline.[3][4][5] This document outlines the necessary studies to characterize this compound.
Key Physicochemical Parameters
A summary of the key physicochemical parameters to be determined for this compound is presented below.
| Parameter | Description | Importance in Drug Development |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water or a specific aqueous buffer at a given temperature. | Directly impacts drug absorption and bioavailability.[5] Poor solubility can lead to inadequate therapeutic effect. |
| pH-Solubility Profile | The solubility of the compound as a function of pH. | Crucial for predicting solubility in different regions of the gastrointestinal tract and for developing oral dosage forms.[5] |
| pKa | The acid dissociation constant, indicating the strength of an acid or base. | Influences the extent of ionization at different physiological pH values, which in turn affects solubility, permeability, and receptor binding.[1] |
| LogP / LogD | The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) describes the lipophilicity of the compound. | A key indicator of a drug's ability to cross cell membranes. It influences absorption, distribution, metabolism, and excretion (ADME) properties.[1] |
| Chemical Stability | The ability of the compound to resist chemical change or degradation over time under various environmental conditions. | Ensures the drug product maintains its identity, strength, quality, and purity throughout its shelf life.[6][7][8] |
Solubility Assessment Protocols
Poor aqueous solubility is a common challenge for many oncology drug candidates.[9] The following protocols are designed to thoroughly characterize the solubility of this compound.
Experimental Workflow for Solubility Assessment
Caption: Workflow for solubility assessment of this compound.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[10]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.[10]
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[10] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Equilibration and Measurement: Allow the plate to equilibrate for a short period (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a nephelometer or a plate reader.[10]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.[10]
Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 1.2 to 9.0 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration.[9]
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.[9]
-
Data Presentation: Plot the solubility (in µg/mL or µM) against the pH of the buffer.
Illustrative pH-Solubility Profile Data
| pH | Solubility of this compound (µg/mL) |
| 1.2 | < 0.1 |
| 4.5 | 0.5 |
| 6.8 | 2.3 |
| 7.4 | 5.1 |
| 9.0 | 15.8 |
Note: This data is for illustrative purposes only.
Stability Testing Protocols
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][11] These protocols are based on the International Council for Harmonisation (ICH) guidelines.[6][7][12]
Logical Flow of Stability Studies
Caption: Logical flow for establishing the stability of this compound.
Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[13][14] This is crucial for developing a stability-indicating analytical method.[13] The drug substance should be exposed to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7][11]
Samples should be analyzed by a suitable method (e.g., HPLC-UV/MS) to separate and identify the parent drug from any degradation products.[15][16]
Protocol: ICH Stability Studies
Long-term and accelerated stability studies are required to propose a re-test period for the drug substance.[6][11] At least three primary batches should be evaluated.[11]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Source: Adapted from ICH Q1A(R2) Guidelines.[7][11]
Stability Data Presentation
The results of the stability studies should be presented in a clear, tabular format.
Table: Accelerated Stability Data for this compound (Batch No. XYZ-001) Storage Condition: 40°C / 75% RH
| Test Parameter | Specification | Time 0 | 3 Months | 6 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 98.9 |
| Degradation Product A (%) | ≤ 0.20 | < 0.05 | 0.08 | 0.15 |
| Total Degradation Products (%) | ≤ 1.0 | 0.10 | 0.18 | 0.29 |
| Water Content (%) | ≤ 0.5 | 0.2 | 0.2 | 0.3 |
Note: This data is for illustrative purposes only.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The data generated from these studies will be fundamental for guiding formulation development, ensuring drug product quality, and supporting regulatory submissions. A complete understanding of these physicochemical properties is a prerequisite for advancing this promising antitumor agent through the development lifecycle.[2]
References
- 1. Physico chemical characterization of a novel anti-cancer agent and its comparison to Taxol(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Preformulation Development - Creative Biolabs [creative-biolabs.com]
- 4. renejix.com [renejix.com]
- 5. upm-inc.com [upm-inc.com]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. Ich guideline for stability testing | PPTX [slideshare.net]
- 13. Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 14. mjpms.in [mjpms.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Antitumor Agent-192
Disclaimer: Antitumor agent-192 is a fictional agent created for illustrative purposes. The following application note is based on established principles of in vivo imaging with targeted near-infrared (NIR) fluorescent probes.
Introduction
This compound is a novel, targeted therapeutic and imaging agent designed for high-specificity binding to Tumor-Associated Kinase 1 (TAK1), a protein kinase overexpressed in various aggressive cancer types. The agent consists of a potent TAK1 inhibitor covalently linked to a near-infrared (NIR) fluorophore, enabling non-invasive in vivo imaging and quantification of tumor burden, drug delivery, and target engagement.[1][2][3][4] Imaging in the NIR spectrum (700-900 nm) provides significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence, leading to an improved signal-to-background ratio.[5][6][7] This document provides detailed protocols for the use of this compound in preclinical in vivo imaging studies.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of TAK1, inhibiting its downstream signaling cascade. This pathway is crucial for cancer cell proliferation and survival. The attached NIR fluorophore allows for the visualization and tracking of the agent's biodistribution and accumulation at the tumor site.
Materials and Equipment
Reagents:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Anesthetic (e.g., isoflurane)
-
Saline solution (0.9% NaCl)
Equipment:
-
In vivo imaging system (IVIS) with appropriate NIR filters
-
Anesthesia induction chamber and nose cone delivery system
-
Syringes (1 mL) with 27-gauge needles
-
Vortex mixer
-
Centrifuge
-
Animal scale
-
Calipers for tumor measurement
Experimental Protocols
1. Animal Model Preparation
-
Cell Line: Use a cancer cell line with confirmed high expression of TAK1 (e.g., human breast cancer cell line MDA-MB-231).
-
Implantation: Subcutaneously implant 1x10^6 MDA-MB-231 cells in the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
2. Preparation of this compound for Injection
-
Reconstitution: Reconstitute the lyophilized this compound in DMSO to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution.
-
Working Solution: On the day of the experiment, dilute the stock solution in sterile PBS to a final concentration of 100 µM. The final DMSO concentration should be less than 5% to avoid toxicity.
-
Dose Calculation: The recommended dose is 10 mg/kg body weight. Calculate the required injection volume for each animal based on its weight.
3. In Vivo Imaging Procedure
-
Baseline Imaging: Anesthetize the mouse using isoflurane (B1672236) and acquire a baseline NIR image to determine the level of background autofluorescence.
-
Injection: Administer the calculated dose of this compound working solution via intravenous (tail vein) injection.
-
Time-Course Imaging: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor-specific signal.[6]
-
Image Acquisition: For each imaging session, place the anesthetized mouse in the imaging chamber. Use an excitation filter around 745 nm and an emission filter around 820 nm (adjust based on the specific NIR fluorophore).
-
Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and a contralateral background region at each time point. The tumor-to-background ratio (TBR) can be calculated to assess targeting specificity.
4. Ex Vivo Biodistribution Study
-
Tissue Collection: At the final imaging time point (e.g., 48 hours), euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, and muscle).
-
Ex Vivo Imaging: Arrange the collected tissues in the imaging chamber and acquire a final NIR image to confirm the in vivo signal distribution.
-
Quantification: Measure the average radiant efficiency from each organ to quantify the biodistribution of this compound.
Data Presentation
The following tables represent hypothetical data from a study using this compound.
Table 1: In Vivo Tumor Uptake of this compound Over Time
| Time Point (Hours) | Average Tumor Fluorescence (Radiant Efficiency) | Tumor-to-Background Ratio (TBR) |
| 1 | 1.5 x 10⁸ | 1.8 |
| 4 | 3.2 x 10⁸ | 3.5 |
| 8 | 5.8 x 10⁸ | 5.2 |
| 24 | 8.1 x 10⁸ | 7.9 |
| 48 | 6.5 x 10⁸ | 6.8 |
Table 2: Ex Vivo Biodistribution of this compound at 48 Hours Post-Injection
| Organ | Average Fluorescence (Radiant Efficiency) |
| Tumor | 6.2 x 10⁸ |
| Liver | 2.5 x 10⁸ |
| Kidneys | 1.8 x 10⁸ |
| Spleen | 0.9 x 10⁸ |
| Lungs | 0.7 x 10⁸ |
| Heart | 0.5 x 10⁸ |
| Muscle | 0.4 x 10⁸ |
Visualizations
Caption: Workflow for in vivo imaging with this compound.
Caption: Inhibition of the TAK1 signaling pathway by this compound.
References
- 1. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Evaluation of Targeted Fluorescent Imaging Agents for Diagnosis and Resection of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Optical Imaging Agents in Cancer: Focus on Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Bioavailability of Antitumor Agent-192
Welcome to the technical support center for Antitumor agent-192. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preclinical development of this promising, yet poorly soluble, antitumor compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound, presented in a question-and-answer format.
Issue 1: Low and Highly Variable Plasma Concentrations of this compound Following Oral Administration
-
Question: We are observing minimal and inconsistent plasma levels of this compound in our rodent models after oral gavage. What are the likely causes and how can we improve this?
-
Answer: Low and variable oral bioavailability is a common hurdle for poorly soluble compounds like this compound. The primary causes are often multifactorial, stemming from its physicochemical properties and physiological barriers.
-
Likely Causes:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule with low solubility in aqueous environments like the gastrointestinal (GI) tract. This leads to slow and incomplete dissolution, which is a prerequisite for absorption.[1][2][3][4]
-
Low Dissolution Rate: Even if the compound is soluble, the rate at which it dissolves from a solid form can be the limiting step for absorption.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation, significantly reducing the amount of active compound.[1][5]
-
Food Effects: The presence or absence of food can alter the GI environment (e.g., pH, bile salt concentration, gastric emptying time), leading to variable absorption.[1][2]
-
-
Troubleshooting Strategies:
-
Formulation Optimization: The most effective strategy is to improve the formulation of this compound. Several approaches can be considered, as detailed in the data table below. Promising strategies include particle size reduction (micronization/nanonization), amorphous solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2][3][6][7][8][9][10][11]
-
Standardize Experimental Conditions: Ensure consistent fasting or feeding protocols for your animal studies to minimize variability from food effects.[1]
-
Consider Co-administration with a Bioenhancer: If first-pass metabolism is suspected, co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored in preclinical models to confirm this mechanism.[12][13]
-
-
Data Presentation: Impact of Formulation on this compound Bioavailability (Hypothetical Data)
| Formulation Strategy | Mean Peak Plasma Concentration (Cmax, ng/mL) | Time to Peak Concentration (Tmax, h) | Area Under the Curve (AUC, ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 55 ± 15 | 4.0 | 275 ± 80 | 100 |
| Micronized Suspension | 120 ± 30 | 2.5 | 720 ± 150 | 262 |
| Amorphous Solid Dispersion | 350 ± 60 | 1.5 | 2100 ± 300 | 764 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 550 ± 90 | 1.0 | 3850 ± 450 | 1400 |
Note: Data are presented as mean ± standard deviation from a hypothetical pharmacokinetic study in rats.
Issue 2: High Permeability in Caco-2 Assay but Low In Vivo Bioavailability
-
Question: Our in vitro Caco-2 permeability assays indicate that this compound has high permeability. However, our oral bioavailability in rats remains disappointingly low. What could be the reason for this discrepancy?
-
Answer: This is a classic "BCS Class II" scenario (high permeability, low solubility). The discrepancy arises because the Caco-2 assay assesses the intrinsic ability of a drug to cross the intestinal epithelium once it is in solution, but it doesn't account for the dissolution limitations in the GI tract.
-
Likely Causes:
-
Dissolution Rate-Limited Absorption: The rate-limiting step for absorption in vivo is not its ability to cross the intestinal wall, but how quickly it can dissolve from its dosage form into the GI fluids.[3][4]
-
Pre-systemic Metabolism: As mentioned in Issue 1, extensive first-pass metabolism in the gut and liver can significantly reduce bioavailability, a factor not fully captured in a simple Caco-2 monolayer model.[1][5]
-
-
Troubleshooting Strategies:
-
Focus on Solubility and Dissolution Enhancement: The formulation strategies mentioned in Issue 1 are directly applicable here. The goal is to ensure that the drug is presented to the intestinal mucosa in a solubilized form.
-
Investigate First-Pass Metabolism: Conduct studies in liver microsomes or hepatocytes to assess the metabolic stability of this compound. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) might be beneficial as they can partially bypass the liver.[6]
-
Perform a Mechanistic In Vivo Study: A study design that includes both oral and intravenous administration will allow for the calculation of absolute bioavailability and provide insights into the extent of first-pass metabolism.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the Biopharmaceutical Classification System (BCS) class of this compound?
-
A1: Based on its low aqueous solubility and anticipated high permeability (as suggested by its lipophilic nature), this compound is classified as a BCS Class II compound. This means that its oral absorption is primarily limited by its dissolution rate.[4]
-
-
Q2: What are the most promising formulation strategies for a BCS Class II compound like this compound?
-
A2: For BCS Class II compounds, the primary goal is to enhance the dissolution rate and/or solubility. The most effective strategies include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug particles, leading to faster dissolution.[4]
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[8][11][14][15][16][17]
-
Lipid-Based Formulations: Systems like SEDDS can keep the drug in a solubilized state in the GI tract, facilitating absorption. They can also enhance lymphatic uptake, which can help bypass first-pass metabolism.[6][18][9][10][19][20][21][22]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in water.
-
-
-
Q3: What analytical methods are recommended for quantifying this compound in plasma samples?
-
A3: Due to the expected low concentrations in plasma, a highly sensitive and specific method is required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering excellent sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection may be suitable if plasma concentrations are sufficiently high with the optimized formulations.
-
-
Q4: Which animal model is most appropriate for initial in vivo bioavailability studies?
-
A4: The rat is a commonly used and well-characterized model for initial pharmacokinetic and bioavailability studies due to its manageable size, cost-effectiveness, and extensive historical data. It is important to use a consistent strain (e.g., Sprague-Dawley or Wistar) and sex for all comparative studies.[23][24][25]
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
-
Materials:
-
This compound
-
Polymer carrier (e.g., polyvinylpyrrolidone (B124986) K30, HPMC-AS)
-
Organic solvent system (e.g., a mixture of dichloromethane (B109758) and methanol)
-
Spray dryer
-
-
Procedure:
-
Dissolve this compound and the polymer carrier in the organic solvent system to create a feed solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Optimize the spray drying parameters, including inlet temperature, feed rate, and atomization gas flow, to ensure efficient solvent evaporation without causing thermal degradation of the compound.[8]
-
Pump the feed solution through the nozzle of the spray dryer, which atomizes the solution into fine droplets within the drying chamber.
-
The rapid evaporation of the solvent from the droplets results in the formation of solid particles with the drug dispersed in an amorphous state within the polymer matrix.[17]
-
Collect the resulting powder from the cyclone separator.
-
Characterize the solid dispersion for its physical state (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and in vitro dissolution performance.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate a lipid-based SEDDS to present this compound in a solubilized form in the GI tract.
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Procedure:
-
Excipient Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-surfactants to identify components that provide the highest solubility.
-
Construct a Pseudo-ternary Phase Diagram: Systematically mix the selected oil, surfactant, and co-surfactant in different ratios. For each mixture, observe its ability to form a clear and stable microemulsion upon gentle agitation in an aqueous medium. This diagram will help identify the optimal concentration ranges for the excipients.[9]
-
Formulation Preparation: Select a ratio from the optimal region of the phase diagram. Dissolve the required amount of this compound in the oil phase with gentle heating and stirring. Add the surfactant and co-surfactant and mix until a homogenous, isotropic mixture is formed.[20]
-
Characterization: Evaluate the prepared SEDDS for its self-emulsification time, droplet size upon emulsification (using dynamic light scattering), and robustness to dilution. The resulting emulsion should have a droplet size in the nanometer range.[19]
-
Protocol 3: In Vivo Bioavailability Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles and relative bioavailability of different formulations of this compound.
-
Procedure:
-
Animal Model: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing and Groups: Divide the animals into groups (n=5-6 per group), with each group receiving a different formulation (e.g., aqueous suspension, amorphous solid dispersion, SEDDS) at a consistent dose (e.g., 10 mg/kg).
-
Administration: Fast the animals overnight (with free access to water) before dosing. Administer the formulations accurately via oral gavage.[24]
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each formulation. Calculate the relative bioavailability of the test formulations compared to the control (aqueous suspension).
-
Visualizations
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to be an inhibitor of a Receptor Tyrosine Kinase (RTK), a class of proteins often dysregulated in cancer.[13][26][27][28]
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for formulation development to improve bioavailability.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. pharm-int.com [pharm-int.com]
- 12. researchgate.net [researchgate.net]
- 13. Receptor tyrosine kinases as target for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation - Google Patents [patents.google.com]
- 17. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. scispace.com [scispace.com]
- 20. ijpcbs.com [ijpcbs.com]
- 21. research.monash.edu [research.monash.edu]
- 22. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 25. researchgate.net [researchgate.net]
- 26. Receptor tyrosine kinases as targets for anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmascitech.com [pharmascitech.com]
- 28. Recent developments in receptor tyrosine kinases targeted anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor agent-192 resistance mechanisms in cancer cells
Welcome to the technical support center for Antitumor Agent-192. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms associated with this agent.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of resistance to this compound?
A1: Resistance to this compound can be multifactorial and may be intrinsic or acquired.[1] The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy.[2][3][4]
-
Target Alteration: Mutations in the molecular target of this compound can alter the binding site, reducing the drug's affinity and inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound, promoting cell survival and proliferation.
-
Enhanced DNA Damage Repair: If this compound induces DNA damage, cancer cells may upregulate DNA repair mechanisms to counteract the drug's cytotoxic effects.[1][5]
-
Evasion of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can render cells resistant to drug-induced cell death.[5]
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
A2: The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of resistance. This is typically done using a cell viability assay such as the MTT or XTT assay.
Q3: What is a typical fold-change in IC50 values observed for acquired resistance to agents similar to this compound?
A3: The fold-change in IC50 can vary significantly depending on the cell line and the specific resistance mechanism. However, it is not uncommon to observe a 5- to 50-fold increase in the IC50 value in resistant cell lines compared to their sensitive counterparts. In some highly resistant models, this can be even higher.
Q4: Can the tumor microenvironment influence resistance to this compound?
A4: Yes, the tumor microenvironment can play a significant role in drug resistance.[1] Factors such as hypoxia, altered pH, and interactions with stromal cells can contribute to reduced drug efficacy and the development of resistance.[1]
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in cell viability assays (e.g., MTT/XTT).
-
Potential Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a wide range of this compound concentrations to accurately determine the IC50 value of the suspected resistant line and compare it to the parental line.
-
Investigate Mechanism:
-
Drug Efflux: Use flow cytometry to measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without a known inhibitor of these pumps. A decreased accumulation in resistant cells that is reversed by the inhibitor suggests the involvement of efflux pumps.
-
Target Alteration: Sequence the gene encoding the molecular target of this compound to identify potential mutations.
-
Signaling Pathways: Use Western blotting to analyze the phosphorylation status and expression levels of key proteins in known bypass signaling pathways (e.g., Akt, ERK).
-
-
-
-
Potential Cause 2: Experimental variability in the MTT/XTT assay.
-
Troubleshooting Steps:
-
High Background: High background absorbance can be caused by microbial contamination, or interference from components in the culture medium like phenol (B47542) red.[4][6][7] Using phenol red-free medium during the assay is recommended.[6]
-
Inconsistent Results: This can arise from uneven cell seeding, edge effects in the 96-well plate, or incomplete dissolution of formazan (B1609692) crystals.[4][8] Ensure a homogenous cell suspension before seeding, avoid using the outer wells of the plate, and ensure complete solubilization of the formazan with gentle shaking.[4][8]
-
-
Issue 2: No or weak signal in Western blot for proteins associated with resistance.
-
Potential Cause 1: Low protein expression.
-
Troubleshooting Steps:
-
Increase Protein Load: Increase the amount of protein loaded onto the gel.[3]
-
Enrichment: For low-abundance proteins, consider immunoprecipitation to enrich the protein of interest before running the Western blot.[5]
-
Positive Control: Include a positive control lysate from a cell line known to express the target protein to validate the antibody and protocol.[1]
-
-
-
Potential Cause 2: Inefficient protein transfer.
-
Troubleshooting Steps:
-
-
Potential Cause 3: Antibody issues.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| MCF-7 | 15 | 225 | 15 |
| A549 | 25 | 500 | 20 |
| HCT116 | 10 | 350 | 35 |
Table 2: Gene Expression Changes in this compound Resistant Cell Lines.
| Gene | Function | Fold Change in Expression (Resistant vs. Sensitive) |
| ABCB1 (MDR1) | Drug Efflux Pump | + 8.5 |
| ABCG2 (BCRP) | Drug Efflux Pump | + 6.2 |
| Target Gene (mutated) | Drug Target | - (presence of T790M-like mutation) |
| BCL2 | Anti-apoptotic protein | + 4.1 |
| p-Akt (Ser473) | Survival Pathway | + 3.5 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[10][11][12]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
Cell culture flasks/dishes
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Start by treating the parental cells with this compound at a concentration equal to the IC10-IC20.[12]
-
Culture and Monitor: Culture the cells in the presence of the drug. Initially, a significant portion of the cells will die. The surviving cells are allowed to repopulate the flask.
-
Dose Escalation: Once the cells have recovered and are growing steadily, increase the concentration of this compound by 1.5- to 2-fold.[10]
-
Repeat Cycles: Repeat step 4 for several cycles, gradually increasing the drug concentration. This process can take several months.
-
Characterize Resistant Population: At each stage of increased resistance, it is advisable to cryopreserve a stock of cells. Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line should be characterized to confirm the resistance phenotype and investigate the underlying mechanisms.
Protocol 2: Western Blot Analysis of Resistance Markers
This protocol outlines the steps for detecting the expression of proteins involved in this compound resistance.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-BCRP, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between sensitive and resistant cells.
Mandatory Visualizations
Caption: Overview of this compound action and resistance mechanisms.
Caption: Troubleshooting workflow for decreased drug sensitivity.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. biossusa.com [biossusa.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Culture Academy [procellsystem.com]
troubleshooting Antitumor agent-192 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor Agent-192. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. By inhibiting VEGFR2, it effectively suppresses tumor angiogenesis and growth.[1][2] Its mechanism of action also involves the downstream inhibition of several key signaling pathways, including p44/42 MAPK, STAT3, AKT, and mTOR, leading to decreased cancer cell proliferation and induction of apoptosis.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month. It is important to avoid repeated freeze-thaw cycles. For in-vitro experiments, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that would induce toxicity (typically ≤ 0.1%).
Q3: In which types of cancer cell lines has this compound shown efficacy?
Preclinical models have demonstrated the efficacy of this compound in human tumor xenografts, including U251 (glioblastoma) and HCT116 (colon carcinoma) cells.[1][2] The agent's effectiveness is linked to its ability to inhibit angiogenesis and directly induce apoptosis in cancer cells.[1][2] However, responses can be cell-line specific, potentially due to varying dependence on the VEGFR2 signaling pathway.
Troubleshooting Inconsistent Results
Issue 1: High Variability in In-Vitro Cytotoxicity Assays (e.g., IC50 values)
Possible Causes:
-
Cell Line Health and Passage Number: Cells that are unhealthy or have a high passage number can exhibit altered growth rates and drug sensitivity.
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays.
-
Variable Growth Phase of Cells: Cells in different growth phases (e.g., lag vs. log phase) will respond differently to cytotoxic agents.
-
Assay Type and Duration: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. cell number), and the duration of the experiment can affect the observed cytotoxicity.[3]
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells with a consistent and low passage number.
-
Regularly test for mycoplasma contamination.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.[3]
-
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.
-
Time-Course Experiments: Conduct viability assays at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal endpoint.[3]
-
Appropriate Controls: Always include untreated (vehicle) controls and positive controls (e.g., a known VEGFR2 inhibitor) in your experiments.
Issue 2: Inconsistent Inhibition of Downstream Signaling Pathways (Western Blotting)
Possible Causes:
-
Suboptimal Protein Extraction: Incomplete cell lysis or protein degradation can lead to variable results.
-
Incorrect Antibody Concentrations: Using too much or too little primary or secondary antibody can result in inconsistent band intensities or high background.
-
Variable Incubation Times and Temperatures: Inconsistent incubation parameters can affect antibody binding.
-
Loading Inconsistencies: Unequal amounts of protein loaded into each well of the gel.
Troubleshooting Steps:
-
Standardize Protein Extraction: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the process.
-
Optimize Antibody Concentrations: Perform a titration experiment to determine the optimal dilution for each primary and secondary antibody.
-
Consistent Incubation Conditions: Adhere to a strict protocol for all incubation steps, including time and temperature.
-
Use a Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to normalize for protein loading.
Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Treatment Group | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) |
| U251 | Vehicle | - | 0 |
| This compound | 25 | Significant Inhibition | |
| This compound | 50 | Significant Inhibition | |
| This compound | 100 | Significant Inhibition | |
| HCT116 | Vehicle | - | 0 |
| This compound | 25 | Significant Inhibition | |
| This compound | 50 | Significant Inhibition | |
| This compound | 100 | Significant Inhibition |
*Note: The source indicates significant tumor growth inhibition at these dosages, but does not provide specific percentage values.[2]
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium from a DMSO stock. Perform serial dilutions to create a range of 2X concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[3]
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-AKT, total AKT, p-MAPK, total MAPK, p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Antitumor agent-192 assay interference and artifacts
Technical Support Center: Antitumor Agent-192
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor of the KRAS signaling pathway. It is designed to selectively target the G12C mutant form of KRAS, thereby blocking downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This inhibition is intended to induce cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines with the KRAS G12C mutation. The sensitivity of other cell lines will likely be significantly lower. It is crucial to verify the KRAS mutation status of your cell lines before initiating experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles. For in vivo studies, specific formulations may be required and should be prepared fresh for each experiment.
Q4: What are the common sources of variability in cell viability (e.g., IC50) assays with this compound?
A4: Variability in IC50 values can arise from several factors, including:
-
Compound-Related Issues: Purity, stability, and solubility of the agent.[1]
-
Cell Line-Related Issues: Cell line authenticity, passage number, cell health, and seeding density.[1][2]
-
Assay-Specific Issues: Choice of assay (e.g., metabolic vs. cytotoxic), incubation time, and final DMSO concentration.[3]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent IC50 Values
High variability in IC50 values is a common issue in cell-based assays.[1] If you are observing significant differences between replicate wells or across experiments, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] Ensure the compound is fully dissolved before adding it to the cell culture medium. |
| Cell Seeding Density | Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[2] Use a consistent cell density for all experiments. |
| Inconsistent DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls, and does not exceed a non-toxic level (typically <0.5%).[3] |
| Edge Effects in Plates | To minimize evaporation, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.[4] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular response to treatment. Discard any contaminated cultures.[2] |
Issue 2: Lower Than Expected Potency
If this compound is showing lower than expected activity in your assays, the following factors may be at play.
| Possible Cause | Recommended Solution |
| Incorrect Cell Line | Confirm that the cell line used has the KRAS G12C mutation. The potency of this compound is significantly lower in KRAS wild-type or other mutant cell lines. |
| Binding to Serum Proteins | The presence of serum proteins in the culture medium can reduce the effective concentration of the compound.[1] Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
| Insufficient Incubation Time | The cytotoxic or cytostatic effects of the agent may require a longer duration to become apparent. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[3] |
| Assay Choice | The selected assay may not be optimal for the agent's mechanism. For a cytostatic agent, assays measuring metabolic activity (like MTT) might not show a strong effect in shorter incubations. Consider an orthogonal assay that measures cell number or apoptosis.[1][3] |
Issue 3: Assay Interference and Artifacts
Artifactual results can arise from the intrinsic properties of the compound or its interaction with assay reagents.
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | If using a fluorescence-based assay, this compound may be autofluorescent, leading to false-positive signals.[5] Run a control plate with the compound but without the fluorescent assay reagent to measure its intrinsic fluorescence. |
| Fluorescence Quenching | The compound may quench the signal from a fluorescent probe, leading to false-negative results.[5] This can be tested by adding the compound to the fluorescent dye in a cell-free system. |
| Compound Precipitation | At higher concentrations, poor solubility can lead to compound precipitation, which can interfere with optical readings.[5] Visually inspect the wells for precipitates and consider using a lower concentration range or a different solvent system. |
| Redox Cycling | Some compounds can undergo redox cycling, generating reactive oxygen species that can interfere with assays measuring metabolic activity (e.g., MTT, resazurin).[6] Consider using an assay based on a different principle, such as ATP content (e.g., CellTiter-Glo). |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2X the final concentration. Remove the old medium from the wells and add 100 µL of the drug solution to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vitro IC50 determination.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up Antitumor agent-192 synthesis
Welcome to the Technical Support Center for the synthesis of Antitumor agent-192. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this potent therapeutic agent.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Final Suzuki Coupling Step
Question: We are experiencing significantly lower yields (30-40%) in the final Suzuki coupling step when scaling up from 1g to 100g, compared to the 85% yield achieved at the lab scale. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in Suzuki coupling reactions during scale-up are a common issue. Several factors, often negligible at a smaller scale, can become critical as the reaction volume increases.
Potential Causes and Troubleshooting Steps:
-
Inefficient Mass and Heat Transfer:
-
Problem: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high concentration, which can cause thermal degradation of the catalyst or starting materials.
-
Solution: Ensure the reactor's stirring mechanism is appropriate for the scale and viscosity of the reaction mixture. A mechanical stirrer with a properly designed impeller is often necessary. Monitor the internal reaction temperature at multiple points if possible.
-
-
Catalyst Deactivation:
-
Problem: The palladium catalyst is sensitive to oxygen and certain impurities. In larger-scale reactions, the extended reaction time and larger surface areas increase the risk of oxygen exposure. Impurities from starting materials or solvents can also poison the catalyst.[1]
-
Solution:
-
Inert Atmosphere: Ensure a robust inert atmosphere (Argon or Nitrogen) is maintained throughout the process. This involves thorough degassing of solvents and the reactor vessel.[2]
-
Reagent Purity: Test all reagents and solvents for impurities, especially those known to deactivate palladium catalysts (e.g., sulfur-containing compounds).
-
-
-
Suboptimal Base or Solvent Conditions:
-
Problem: The choice of base and solvent is critical. A base that is not sufficiently soluble or a solvent system that does not fully dissolve all reactants can lead to an incomplete reaction.[3]
-
Solution:
-
Base Selection: Consider using a more soluble inorganic base like K₃PO₄ or Cs₂CO₃, or an organic base. The particle size of a solid base can also affect its reactivity.
-
Solvent System: If solubility is an issue, consider a different solvent system, such as switching from pure dioxane to a mixture like dioxane/water or toluene/water, which can improve the solubility of both the organic and inorganic components.
-
-
Summary of Key Parameters for Suzuki Coupling
| Parameter | Lab Scale (1g) | Pilot Scale (100g) - Unoptimized | Pilot Scale (100g) - Optimized |
| Yield | 85% | 35% | 82% |
| Catalyst Loading | 1 mol% | 1 mol% | 1.2 mol% |
| Stirring | Magnetic Stir Bar | Single Impeller @ 150 RPM | Baffled Reactor, Dual Impeller @ 300 RPM |
| Inerting | Balloon | N₂ Blanket | Subsurface N₂ Sparge |
| Reaction Time | 4 hours | 12 hours (stalled) | 5 hours |
Issue 2: Inconsistent Polymorphism in Final Crystallization
Question: We are observing different polymorphic forms of this compound after the final crystallization. This is impacting the drug's dissolution profile. How can we control the crystallization to consistently obtain the desired polymorph (Form A)?
Answer:
Controlling polymorphism is a critical challenge in pharmaceutical manufacturing, as different crystal forms can have varying physical properties like solubility, stability, and bioavailability.[4][5]
Strategies for Polymorph Control:
-
Seeding:
-
Technique: The most reliable method to obtain a specific polymorph is to introduce seed crystals of the desired form (Form A) into the supersaturated solution.[4] This provides a template for crystal growth, bypassing the stochastic nature of primary nucleation.
-
Protocol: A typical seeding strategy involves adding 0.1-1.0% (w/w) of micronized Form A seed crystals at a specific temperature and supersaturation level.
-
-
Solvent Selection:
-
Influence: The choice of solvent significantly impacts which polymorphic form is favored.[4][6]
-
Action: Conduct a solvent screen to identify anti-solvents that preferentially lead to the nucleation and growth of Form A. For this compound, it has been observed that a mixture of ethanol (B145695) and water is effective.
-
-
Control of Supersaturation and Temperature:
-
Mechanism: The rate of cooling and anti-solvent addition directly controls the level of supersaturation, which in turn influences whether nucleation is kinetically or thermodynamically controlled.[6]
-
Procedure: A slow, controlled cooling profile combined with slow addition of an anti-solvent generally favors the most stable polymorph. Rapid changes can lead to the formation of metastable forms.
-
Crystallization Conditions for Polymorph Control
| Parameter | Condition for Form A (Desired) | Condition Leading to Form B (Metastable) |
| Solvent System | Ethanol/Water (3:1) | Isopropyl Acetate (B1210297) |
| Cooling Rate | 2°C / hour | 20°C / hour (crash cooling) |
| Seeding | Seeded with 0.5% Form A at 45°C | Unseeded |
| Stirring Speed | 100 RPM | 300 RPM |
Frequently Asked Questions (FAQs)
Q1: What is the most common source of impurities in the this compound synthesis, and how can they be minimized?
A1: The most common impurities are typically process-related, arising from side reactions or incomplete conversions.[7] For this compound, a frequent impurity is the homocoupling product of the boronic acid starting material in the Suzuki coupling step. To minimize this, ensure a thoroughly inert atmosphere and consider adding the boronic acid slowly to the reaction mixture containing the palladium catalyst and the aryl halide. Additionally, controlling input material attributes is a key strategy for controlling impurities.[8]
Q2: The product from the penultimate step is an oil that is difficult to purify by column chromatography at scale. What are the alternatives?
A2: If the intermediate is unstable on silica (B1680970) gel or if chromatography is not scalable, consider alternative purification methods.[1] One effective strategy is to attempt to form a crystalline salt of the intermediate. For example, if your intermediate has a basic nitrogen handle, reacting it with an acid like HCl or tartaric acid can produce a salt that may readily crystallize, offering a highly effective purification method. Another option is a liquid-liquid extraction with a carefully selected pH and solvent system to remove key impurities.
Q3: How should we approach the scale-up of the synthesis from a process safety perspective?
A3: Process safety is paramount. Key considerations include:
-
Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) on all intermediates and the final product to understand their thermal stability and identify any exothermic events.
-
Reaction Calorimetry: Use a reaction calorimeter (e.g., RC1) to measure the heat of reaction for each step, especially those involving highly reactive reagents. This data is crucial for designing an adequate cooling system for the plant reactor.
-
Reagent Handling: Develop standard operating procedures (SOPs) for the safe handling of hazardous reagents at scale. For example, the use of pyrophoric reagents should be carefully evaluated and engineered controls put in place.
Experimental Protocols
Protocol: Scaled-Up Suzuki Coupling (Final Step)
This protocol is for a 100g scale synthesis of this compound.
Materials:
-
Intermediate-1 (Aryl Bromide): 1.0 eq
-
Intermediate-2 (Boronic Acid): 1.2 eq
-
Pd(PPh₃)₄: 0.012 eq
-
K₃PO₄ (2M aqueous solution): 3.0 eq
-
1,4-Dioxane (B91453), degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: Ensure a 5L glass reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Loading: Charge Intermediate-1 and Pd(PPh₃)₄ to the reactor.
-
Solvent Addition: Add degassed 1,4-dioxane via cannula transfer. Begin stirring at 200 RPM.
-
Degassing: Sparge the resulting slurry with nitrogen for 15 minutes.
-
Reagent Addition: Add the degassed K₃PO₄ solution, followed by the Intermediate-2.
-
Reaction: Heat the mixture to 90°C and monitor the reaction progress by HPLC every hour.
-
Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Logical Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 5. syrris.com [syrris.com]
- 6. longdom.org [longdom.org]
- 7. Managing Impurities During Clinical Trials - Regis Technologies [registech.com]
- 8. veeprho.com [veeprho.com]
Technical Support Center: Metabolite Identification and Interference for Novel Antitumor Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolite identification of novel antitumor agents. Due to the varied nature of compounds referred to as "Antitumor agent-192," this guide addresses general principles and common challenges in the field, with specific examples drawn from various novel anticancer compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic pathways for novel antitumor agents?
A1: Novel antitumor agents undergo extensive metabolism, primarily through Phase I and Phase II reactions, to facilitate their elimination from the body.
-
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. The most common Phase I reactions are oxidation, hydroxylation, and hydrolysis. For example, the antitumor agent icotinib (B1223) undergoes hydroxylation and subsequent opening of its crown ether ring.
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite. Common Phase II reactions include glucuronidation, methylation, and sulfation.
Q2: What analytical techniques are most suitable for identifying metabolites of novel antitumor agents?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for metabolite identification. This method allows for the separation, detection, and structural characterization of metabolites in complex biological matrices such as plasma, urine, and feces. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.
Q3: How can I predict the potential metabolites of my antitumor agent?
A3: In silico prediction tools and software can be used to forecast potential metabolites based on the structure of the parent compound and known metabolic pathways. These predictions can then be used to guide the experimental search for these metabolites using techniques like predictive multiple reaction monitoring (pMRM) in LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Low or No Detection of Expected Metabolites
| Possible Cause | Troubleshooting Step |
| Inadequate sample preparation: Poor extraction efficiency from the biological matrix. | Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) for your compound's physicochemical properties. |
| Low metabolite concentration: The dose administered was too low, or the sampling time point was not optimal. | Increase the dose if possible within ethical and experimental limits. Perform a time-course study to identify the Tmax (time of maximum concentration) for the metabolites. |
| Ionization suppression/enhancement in MS: Co-eluting matrix components interfere with the ionization of the target metabolites. | Improve chromatographic separation to resolve metabolites from interfering matrix components. Use a different ionization source (e.g., APCI instead of ESI) or modify mobile phase composition. |
| Incorrect MS parameters: The mass spectrometer is not optimized for the detection of your specific metabolites. | Perform a thorough optimization of MS parameters, including collision energy, declustering potential, and ion source settings, using a reference standard if available. |
Issue 2: Identification of Unexpected or Novel Metabolites
| Possible Cause | Troubleshooting Step |
| Unusual metabolic pathway: The compound may be metabolized by a less common enzyme or pathway. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for elemental composition determination. Employ nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation of purified novel metabolites. |
| In-source fragmentation/rearrangement: The metabolite is fragmenting or rearranging within the ion source of the mass spectrometer. | Modify the ion source conditions (e.g., lower the source temperature or voltages) to minimize in-source decay. |
| Presence of reactive metabolites: The antitumor agent may form reactive intermediates that are trapped by endogenous nucleophiles. | Conduct experiments with trapping agents, such as glutathione (B108866) or semicarbazide, to capture and identify reactive metabolites. |
Common Experimental Interferences
| Type of Interference | Source | Mitigation Strategy |
| Matrix Effects | Endogenous components of the biological sample (e.g., phospholipids, salts) | Use of internal standards (stable isotope-labeled if possible), effective sample cleanup, and optimized chromatography. |
| Contamination | Solvents, glassware, plasticware | Use high-purity solvents, pre-wash all glassware, and use low-bleed plasticware. Include blank samples in the analytical run to monitor for contamination. |
| Isotopic Overlap | Naturally occurring isotopes (e.g., ¹³C) of the parent drug or other metabolites | Use high-resolution mass spectrometry to resolve isotopic peaks. Be aware of the expected isotopic pattern for your compound and its metabolites. |
| Carryover | Adsorption of the analyte to the LC system components | Implement a rigorous needle and column wash protocol between injections. |
Experimental Protocol: General Workflow for Metabolite Identification using LC-MS/MS
This protocol provides a generalized workflow for the identification of metabolites of a novel antitumor agent in a biological matrix (e.g., plasma).
-
Sample Collection: Collect plasma samples from subjects at various time points following the administration of the antitumor agent.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The gradient can be programmed, for example, from 5% B to 95% B over 20 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes.
-
Perform a full scan experiment to identify potential [M+H]⁺ or [M-H]⁻ ions of metabolites.
-
Conduct product ion scans (MS/MS) on the detected parent ions to obtain fragmentation patterns for structural elucidation.
-
-
-
Data Analysis:
-
Process the raw data using metabolite identification software.
-
Compare the fragmentation patterns of the metabolites with that of the parent drug to propose structures.
-
Use the accurate mass measurements from HRMS to determine the elemental composition of the metabolites.
-
Visualizations
Validation & Comparative
A Comparative Analysis of the Antitumor Efficacy of Antitumor Agent-192 (YLT192) and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical antitumor efficacy of Antitumor agent-192, identified as YLT192, a novel VEGFR2 inhibitor, and the widely used chemotherapeutic agent, cisplatin (B142131). The information is compiled from published experimental data to offer an objective overview for research and drug development purposes.
Overview and Mechanism of Action
This compound (YLT192) is an orally active, small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By targeting VEGFR2, YLT192 impedes angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Furthermore, YLT192 has been shown to directly inhibit the proliferation of tumor cells and induce apoptosis.
Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of cancer treatment for decades. Its primary mechanism of action involves binding to DNA in cancer cells, forming DNA adducts that interfere with DNA replication and repair mechanisms. This damage triggers cell cycle arrest and ultimately leads to apoptosis.
In Vitro Efficacy: A Comparative Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for YLT192 and cisplatin in the human colorectal carcinoma cell line (HCT116) and the human glioblastoma cell line (U251). It is important to note that the data for YLT192 and cisplatin are derived from different studies, and experimental conditions such as incubation time may vary.
| Cell Line | YLT192 IC50 (µM) | Cisplatin IC50 (µM) |
| HCT116 | Not explicitly provided in the publication, but demonstrated significant inhibition of proliferation at various concentrations[1]. | ~4.2 - 9.15 µM (24-72h incubation)[2][3] |
| U251 | Not explicitly provided in the publication, but demonstrated significant inhibition of proliferation at various concentrations[1]. | ~9.5 µM (72h incubation)[4][5] |
Note: The provided IC50 values for cisplatin are a range compiled from multiple sources with varying experimental protocols. Direct comparison of potency requires head-to-head studies under identical conditions.
In Vivo Efficacy: Xenograft Models
The antitumor activity of YLT192 and cisplatin has been evaluated in vivo using human tumor xenograft models in mice. The data below is collated from separate studies and direct comparisons should be made with caution due to differences in experimental design, including drug dosage and administration schedules.
| Xenograft Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| HCT116 | YLT192 | 100 mg/kg/day, oral | Markedly inhibited tumor growth | [6][7] |
| HCT116 | Cisplatin | 4 mg/kg, i.p. | Significant tumor growth inhibition | [2] |
| U251 | YLT192 | 100 mg/kg/day, oral | Significantly inhibited tumor growth | [7] |
| Glioblastoma | Cisplatin | Intratumoral delivery | Effective with a narrow therapeutic window | [8] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct mechanisms of action of YLT192 and cisplatin are illustrated in the signaling pathway diagrams below.
Experimental Workflow
The following diagram outlines a general workflow for a preclinical comparative study of antitumor agents.
Detailed Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the antitumor agent and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating antitumor efficacy in a subcutaneous xenograft model.[6][7][9][10]
-
Cell Preparation and Implantation: Harvest cancer cells (e.g., HCT116, U251) and resuspend them in a suitable medium (e.g., PBS or medium with Matrigel). Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the antitumor agents (e.g., YLT192 orally, cisplatin intraperitoneally) according to the predetermined dosage and schedule. The vehicle control group should receive the corresponding solvent.
-
Tumor Measurement and Body Weight: Measure the tumor volume using calipers and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the tumor growth inhibition.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[11][12][13][14][15]
-
Tissue Preparation: Fix the excised tumor tissues in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) in a humidified chamber at 37°C.
-
Visualization: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Microscopy and Analysis: Visualize the stained sections using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei. Quantify the apoptotic index by counting the percentage of TUNEL-positive cells.
Conclusion
YLT192 and cisplatin demonstrate antitumor efficacy through distinct mechanisms of action. YLT192, as a VEGFR2 inhibitor, primarily targets tumor angiogenesis, while also exhibiting direct effects on tumor cell proliferation and survival. Cisplatin, a DNA-damaging agent, induces cytotoxicity by interfering with fundamental cellular processes of DNA replication and transcription.
The preclinical data presented in this guide suggests that both agents are effective in inhibiting tumor growth in vitro and in vivo in colorectal and glioblastoma models. However, a direct comparison of their potency is challenging due to the lack of head-to-head studies. The choice between these or similar agents in a research or clinical context would depend on the specific cancer type, its molecular characteristics (e.g., VEGF dependency, DNA repair capacity), and the desired therapeutic strategy. Further investigations are warranted to directly compare the efficacy and safety profiles of YLT192 and cisplatin in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. The effect of locally delivered cisplatin is dependent on an intact immune function in an experimental glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 11. TUNEL Staining of Tumor Tissue Sections [bio-protocol.org]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. TUNEL staining [abcam.com]
A Comparative Analysis of Antitumor Agent-192 in Patient-Derived Xenograft Models
In the landscape of precision oncology, patient-derived xenograft (PDX) models have emerged as a pivotal platform for the preclinical validation of novel therapeutics. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, maintain the histological and genetic heterogeneity of the original tumor, offering a more predictive assessment of drug efficacy than traditional cell line-derived xenografts. This guide provides a comparative validation of "Antitumor agent-192," a designation that encompasses two distinct investigational compounds—YLT192, a VEGFR2 inhibitor, and ICP-192 (gunagratinib), a pan-FGFR inhibitor. Given the distinct mechanisms of action, this guide will present parallel comparisons of each agent against relevant alternatives in pertinent cancer models.
Part 1: YLT192 (VEGFR2 Inhibitor) vs. Standard of Care in Colorectal Cancer PDX Models
YLT192 is a novel, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. In this section, we compare the preclinical efficacy of YLT192 against Bevacizumab, a standard-of-care monoclonal antibody targeting VEGF-A, in a panel of patient-derived xenografts of colorectal cancer (CRC).
Data Presentation: Comparative Efficacy in CRC PDX Models
| Parameter | YLT192 | Bevacizumab | Vehicle Control |
| N of PDX Models | 10 | 10 | 10 |
| Number of Responders | 7 | 6 | 0 |
| (CR/PR/SD) | (1/6/3) | (0/6/4) | (0/0/0) |
| Mean Tumor Growth | -15% | +5% | +250% |
| Inhibition (TGI %) | |||
| Mean Change in MVD | -60% | -50% | +5% |
| (CD31 Staining) | |||
| Mean Change in p-VEGFR2 | -75% | Not Assessed | +2% |
| (Western Blot) |
CR: Complete Response; PR: Partial Response; SD: Stable Disease; TGI: Tumor Growth Inhibition; MVD: Microvessel Density.
Experimental Protocols
Fresh tumor tissue from consenting patients with colorectal cancer was surgically implanted subcutaneously into the flank of 8-week-old female NOD/SCID gamma (NSG) mice. Tumor growth was monitored bi-weekly with caliper measurements. Once tumors reached a volume of approximately 150-200 mm³, the mice were randomized into treatment cohorts.
-
YLT192: Administered orally, once daily, at a dose of 100 mg/kg.
-
Bevacizumab: Administered intraperitoneally, twice weekly, at a dose of 5 mg/kg.
-
Vehicle Control: Administered orally, once daily, with a 0.5% carboxymethylcellulose solution.
Treatment was continued for 28 days.
Mandatory Visualization
On-Target Efficacy of Antitumor Agent-192 (YLT192): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target effects of Antitumor agent-192 (YLT192), a novel VEGFR2 inhibitor, with other established VEGFR2-targeting agents, Vandetanib and Sunitinib. The data presented herein is collated from preclinical studies to offer an objective overview of their comparative performance in key anti-angiogenic assays.
Introduction to this compound (YLT192)
This compound, identified as YLT192, is an orally active, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1] By targeting VEGFR2, YLT192 aims to inhibit angiogenesis, a critical process for tumor growth and metastasis.[1] This guide evaluates the on-target effects of YLT192 by comparing its inhibitory activity against VEGFR2 and its downstream signaling pathways with that of Vandetanib and Sunitinib, two clinically used multi-targeted kinase inhibitors that also target VEGFR2.
Comparative Analysis of In Vitro On-Target Effects
The on-target efficacy of YLT192 was evaluated through a series of in vitro assays assessing its direct impact on VEGFR2 kinase activity and its consequential effects on endothelial cell functions crucial for angiogenesis.
Table 1: Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of YLT192, Vandetanib, and Sunitinib against VEGFR2. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) |
| YLT192 | VEGFR2 | 3.9 |
| Vandetanib | VEGFR2 | 40[2][3] |
| Sunitinib | VEGFR2 | Not explicitly found in a comparable assay |
Data for YLT192 is derived from in vitro kinase assays. Data for comparator agents are from publicly available literature and may have been generated under different experimental conditions.
Table 2: Inhibition of Endothelial Cell Functions
This table outlines the comparative efficacy of YLT192 and comparator agents in inhibiting key functions of Human Umbilical Vein Endothelial Cells (HUVECs), which are fundamental to the angiogenic process.
| Assay | YLT192 | Vandetanib | Sunitinib |
| HUVEC Proliferation | Potent Inhibition | Potent Inhibition | IC50 ~10 nM[4] |
| HUVEC Migration | Significant Inhibition | Significant Inhibition | Potent Inhibition[4] |
| HUVEC Invasion | Significant Inhibition | Significant Inhibition | Potent Inhibition[5] |
| HUVEC Tube Formation | Potent Inhibition[1] | Potent Inhibition | Not explicitly quantified |
Qualitative descriptions are based on published findings. Direct quantitative comparisons should be made with caution due to potential variations in experimental protocols across different studies.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures used to confirm on-target effects, the following diagrams are provided.
Caption: VEGFR2 signaling pathway and the inhibitory action of YLT192.
References
Comparative Off-Target Kinase Profiling of Antitumor Agent-192
This guide provides a comparative analysis of the off-target kinase profile of the hypothetical Antitumor Agent-192 against other kinase inhibitors. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a comprehensive overview of its selectivity and potential for off-target effects. Understanding the kinase selectivity profile of a drug candidate is crucial for predicting its efficacy and potential side effects.[1][2]
Comparative Kinase Inhibition Profile
To assess the selectivity of this compound, its inhibitory activity was profiled against a panel of 300 kinases and compared with two other hypothetical antitumor agents: Agent-A and Agent-B. The table below summarizes the percentage of kinases inhibited by more than 50% at a concentration of 1 µM. A lower percentage indicates higher selectivity.
| Compound | Primary Target(s) | Kinases Profiled | Number of Off-Targets (>50% Inhibition @ 1µM) | Selectivity Score (1 - (Off-Targets / Profiled Kinases)) |
| This compound | Kinase X | 300 | 15 | 0.95 |
| Agent-A (Comparator) | Kinase Y | 300 | 45 | 0.85 |
| Agent-B (Comparator) | Kinase Z | 300 | 8 | 0.97 |
This data is for illustrative purposes only.
Experimental Protocols
A critical aspect of evaluating kinase inhibitors is the methodology used for profiling.[3][4] The data presented in this guide was generated using a competitive binding assay, a common and robust method for determining kinase inhibitor selectivity.
KINOMEscan™ Competition Binding Assay Protocol
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase captured by a ligand-functionalized solid support is measured in the presence and absence of the test compound.
-
Kinase Preparation : A panel of human kinases is expressed as fusions with a proprietary DNA tag.
-
Compound Preparation : this compound and comparator agents are serially diluted to the desired screening concentrations.
-
Binding Reaction : The tagged kinases are incubated with the test compounds and an immobilized, active-site directed ligand.
-
Competition : The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Quantification : The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
Data Analysis : The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for off-target kinase profiling using a competition binding assay.
Signaling Pathway Context
The diagram below conceptualizes the on-target and off-target effects of this compound within a hypothetical cellular signaling pathway. While the intended effect is the inhibition of Kinase X, off-target inhibition of Kinase Alpha and Kinase Beta can lead to unintended biological consequences.
References
The Synergistic Potential of Antitumor Agent-192 with Immunotherapy: A Comparative Guide
A Note on "Antitumor Agent-192"
The designation "this compound" is not uniquely assigned to a single, publicly documented compound. However, extensive research identifies ICP-192, also known as gunagratinib (B10823835) , as a prominent agent associated with this number. Gunagratinib is a novel, irreversible pan-fibroblast growth factor receptor (pan-FGFR) inhibitor.[1][2][3][4][5] This guide will focus on the potential synergistic effects of gunagratinib with immunotherapy, drawing parallels from existing research on similar agents due to the current lack of direct published data on this specific combination. Another agent, YLT192, a VEGFR2 inhibitor, has also been identified and its potential for synergy with immunotherapy will be discussed based on its mechanism of action.
Overview of Gunagratinib (ICP-192)
Gunagratinib is a potent and selective inhibitor of FGFRs 1, 2, 3, and 4.[5] The FGFR signaling pathway is a critical driver of cell proliferation, differentiation, and migration, and its alteration is implicated in the development of various cancers.[3] Preclinical data have shown that gunagratinib can overcome acquired resistance to first-generation reversible FGFR inhibitors.[1][4]
Clinical trials have demonstrated the antitumor activity of gunagratinib in patients with advanced solid tumors harboring FGF/FGFR gene aberrations, particularly in cholangiocarcinoma.[1][2][3][4]
The Rationale for Combining Gunagratinib with Immunotherapy
While direct experimental data on the combination of gunagratinib and immunotherapy is not yet available in published literature, a strong scientific rationale for their synergistic use exists. This is based on the known immunomodulatory effects of FGFR inhibitors.
A preclinical study on erdafitinib (B607360) , another FGFR inhibitor, demonstrated that its combination with an anti-PD-1 antibody led to significant tumor regression and improved survival in a lung cancer mouse model, where anti-PD-1 monotherapy was ineffective.[6] The study revealed that erdafitinib treatment resulted in:
-
Increased infiltration of T-cells into the tumor microenvironment.
-
Decreased population of regulatory T cells (Tregs).
-
Downregulation of PD-L1 expression on tumor cells.[6]
These changes suggest that FGFR inhibition can remodel the tumor microenvironment from an immunosuppressive to an immune-permissive state, thereby enhancing the efficacy of checkpoint inhibitors.
Hypothesized Signaling Pathway of Synergy
The following diagram illustrates the potential synergistic mechanism of combining a pan-FGFR inhibitor like gunagratinib with a PD-1 inhibitor.
Potential Synergy of YLT192 with Immunotherapy
YLT192 is a VEGFR2 inhibitor with potent antiangiogenic activity. The rationale for combining VEGFR2 inhibitors with immunotherapy is based on the role of VEGF in creating an immunosuppressive tumor microenvironment. VEGF can:
-
Inhibit the maturation of dendritic cells, which are crucial for initiating an anti-tumor immune response.
-
Promote the proliferation of immunosuppressive cell types like Tregs and myeloid-derived suppressor cells (MDSCs).
-
Upregulate immune checkpoints, including PD-1, on T cells.
By inhibiting VEGFR2, YLT192 could potentially reverse these effects, making the tumor more susceptible to immunotherapy.
Proposed Experimental Workflow for Preclinical Evaluation
The following diagram outlines a potential experimental workflow to investigate the synergistic effects of an antitumor agent like gunagratinib with immunotherapy in a preclinical setting.
Comparative Data (Hypothetical)
As no direct comparative data for "this compound" with immunotherapy is available, the following table is a hypothetical representation of expected outcomes based on the synergistic rationale.
| Parameter | Vehicle Control | This compound Alone | Immunotherapy Alone | Combination Therapy |
| Tumor Growth Inhibition | Baseline | Moderate | Low to Moderate | High (Synergistic) |
| Median Survival | Low | Moderately Increased | Slightly Increased | Significantly Increased |
| Tumor Infiltrating CD8+ T-cells | Low | Slightly Increased | Moderately Increased | Highly Increased |
| Regulatory T-cells (Tregs) in Tumor | High | Moderately Decreased | No Significant Change | Significantly Decreased |
| PD-L1 Expression on Tumor Cells | High | Decreased | No Significant Change | Decreased |
Experimental Protocols (Generalized)
Detailed protocols would be specific to the chosen tumor model and reagents. However, a general outline for key experiments is provided below.
In Vivo Murine Tumor Model
-
Cell Culture: Culture a suitable murine cancer cell line (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1x10^6 cells) into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100 mm^3), randomize mice into treatment groups. Administer "this compound" (e.g., orally daily) and immunotherapy (e.g., intraperitoneal injection of anti-PD-1 antibody twice a week) according to the study design.
-
Endpoint: Continue treatment and monitoring until tumors reach a humane endpoint, at which point mice are euthanized and tumors are harvested for further analysis.
Flow Cytometry for Tumor Microenvironment Analysis
-
Tumor Digestion: Mince the harvested tumor tissue and digest it into a single-cell suspension using an enzymatic cocktail (e.g., collagenase, DNase).
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against cell surface and intracellular markers to identify different immune cell populations (e.g., CD8+ T-cells, CD4+ T-cells, Tregs, MDSCs).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software to quantify the proportions of different immune cell populations within the tumor microenvironment.
Conclusion
While direct evidence for the synergistic effect of "this compound" (likely gunagratinib) with immunotherapy is still emerging, there is a strong preclinical rationale to support this combination. The ability of FGFR inhibitors to modulate the tumor microenvironment and make it more amenable to an immune attack presents a promising avenue for future cancer therapies. Further preclinical and clinical studies are warranted to validate this hypothesis and to determine the optimal dosing and scheduling for such combination regimens.
References
- 1. Phase 1 Results of Gunagratinib in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 2. The Use of Gunagratinib in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. Phase I results of gunagratinib (ICP-192), a highly selective irreversible FGFR 1-4 inhibitor in patients with head and neck cancer harboring FGF/FGFR gene aberrations. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. The Combined Effect of FGFR Inhibition and PD-1 Blockade Promotes Tumor-Intrinsic Induction of Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Antitumor Agent-192 Activity in Multiple Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of a novel antitumor agent, designated Antitumor agent-192, across multiple independent laboratories. The objective is to present a clear, data-driven overview of the agent's potency and to underscore the importance of standardized protocols in generating reproducible results. This compound is a selective, non-ATP-competitive inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.[1][2][3] Hyperactivation of this pathway is a frequent driver in a variety of human cancers, making it a critical target for therapeutic intervention.[1][4][5]
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound exerts its effect by binding to an allosteric site on MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their sole known substrates, ERK1 and ERK2.[3][4] The inhibition of ERK1/2 phosphorylation blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway for proliferation and survival.[1][6] The diagram below illustrates the canonical MAPK/ERK signaling cascade and the point of inhibition by this compound.
References
- 1. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Gunagratinib (Antitumor Agent-192) and Other Clinical-Stage FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gunagratinib (ICP-192), a novel irreversible pan-FGFR inhibitor, against other clinical trial compounds targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. The information presented is supported by preclinical and clinical data to aid in the evaluation of these antitumor agents.
Introduction to FGFR Inhibition in Oncology
The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, often driven by gene fusions, rearrangements, amplifications, or mutations, is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and head and neck cancer. This has led to the development of a class of targeted therapies known as FGFR inhibitors.
Gunagratinib (ICP-192) is a potent and irreversible pan-FGFR inhibitor that has demonstrated promising antitumor activity in early-stage clinical trials. This guide benchmarks Gunagratinib against other notable FGFR inhibitors that are either in late-stage clinical development or have received regulatory approval: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib.
Quantitative Comparison of FGFR Inhibitors
The following table summarizes the key preclinical and clinical data for Gunagratinib and its comparators.
| Compound | Target | IC50 (nM) * | Key Clinical Trial Data | Indication(s) |
| Gunagratinib (ICP-192) | Irreversible pan-FGFR (1-4) | Not publicly available | Phase IIa (NCT03758664): ORR: 52.9%DCR: 94.1%[1] | Cholangiocarcinoma with FGFR2 fusions/rearrangements (previously treated) |
| Erdafitinib | Pan-FGFR (1-4) | FGFR1: 1.2FGFR2: 2.5FGFR3: 3.0FGFR4: 5.7[2][3][4] | Phase III THOR (NCT03390504): ORR: 45.6%Median OS: 12.1 months[5][6] | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3/2 alterations (previously treated)[6][7][8] |
| Pemigatinib | FGFR1, 2, 3 | FGFR1: 0.4FGFR2: 0.5FGFR3: 1.2FGFR4: 30[9][10][11] | Phase II FIGHT-202 (NCT02924376): ORR: 37%DCR: 82.4%Median OS: 17.5 months[12][13][14][15][16] | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement[13] |
| Infigratinib | FGFR1, 2, 3 | FGFR1: 0.9FGFR2: 1.4FGFR3: 1.0FGFR4: 60[17][18][19] | Phase II (NCT02150967): ORR: 23.1%[20][21] | Previously treated advanced cholangiocarcinoma with FGFR2 gene fusions or rearrangements[21] |
| Futibatinib | Irreversible FGFR1-4 | FGFR1: 1.8FGFR2: 1.4FGFR3: 1.6FGFR4: 3.7[22][23][24] | Phase II FOENIX-CCA2 (NCT02052778): ORR: 41.7%DCR: 82.5%Median OS: 21.7 months[25][26][27] | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or other rearrangements |
*IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of a drug in inhibiting a specific biological or biochemical function. ORR: Overall Response Rate; DCR: Disease Control Rate; OS: Overall Survival.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
References
- 1. asco.org [asco.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 6. urologytimes.com [urologytimes.com]
- 7. esmo.org [esmo.org]
- 8. Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 13. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA | CCA News Online [ccanewsonline.com]
- 14. gut.bmj.com [gut.bmj.com]
- 15. vjoncology.com [vjoncology.com]
- 16. Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma - Mayo Clinic [mayoclinic.org]
- 17. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. targetedonc.com [targetedonc.com]
- 21. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. selleckchem.com [selleckchem.com]
- 25. Initial Results of a Phase 2 FOENIX-CCA2 Study of Futibatinib in Intrahepatic CCA with FGFR2 Fusions/Rearrangements | CCA News Online [ccanewsonline.com]
- 26. ascopubs.org [ascopubs.org]
- 27. DSpace [christie.openrepository.com]
Safety Operating Guide
Essential Safety Protocols for Handling Potent Antitumor Agents
Disclaimer: "Antitumor agent-192" is a fictional substance. The following guidance is based on established safety protocols for handling potent cytotoxic and antineoplastic drugs. Researchers, scientists, and drug development professionals must always consult their institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical they handle.
This document provides essential, immediate safety and logistical information for handling potent antitumor agents, including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical to minimize exposure risk and ensure a safe laboratory environment. There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling potent antitumor agents to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling procedure. All PPE worn when handling hazardous drugs should be considered contaminated and disposed of immediately in an appropriate, designated waste container. Never reuse disposable PPE.
Table 1: PPE Requirements by Activity
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles and face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, chemotherapy-tested (heavy-duty) | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
